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ARSENIC(+5)OXIDE DIHYDRATE

Cat. No.: B1143419
CAS No.: 12505-66-7
M. Wt: 265.87
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Description

Historical Context of Arsenic Speciation in Environmental and Material Sciences

The study of arsenic has a long and complex history, evolving from its use as a poison and a therapeutic agent to its role in modern industrial applications. nih.gov Historically, the toxicity of arsenic compounds has been a primary driver of research, with a growing understanding that the chemical form, or speciation, of arsenic dictates its behavior and effects. nih.govsafeworkaustralia.gov.au In environmental science, the distinction between trivalent (As(III)) and pentavalent (As(V)) arsenic is critical, as trivalent forms are generally more mobile and toxic. safeworkaustralia.gov.audiva-portal.org This understanding of speciation became crucial with the discovery of widespread arsenic contamination in groundwater in various parts of the world, prompting extensive research into the geochemical processes that control its mobilization and transport. bohrium.comhawaii.edu In material sciences, arsenic compounds have been utilized in pigments, pesticides, and wood preservatives. iloencyclopaedia.orgnih.gov The development of analytical techniques to differentiate between arsenic species has been a significant milestone, enabling more accurate risk assessments and the design of effective remediation strategies. geoscienceworld.org

Fundamental Significance of Pentavalent Arsenic Compounds in Geochemical and Industrial Systems

Pentavalent arsenic compounds, such as arsenates, are the predominant form of arsenic in oxygenated environments. nih.govgeoscienceworld.org In geochemical systems, the mobility of arsenate is largely controlled by adsorption onto the surfaces of iron oxides and other minerals. geoscienceworld.orggeoscienceworld.org This interaction is a key process in natural attenuation and is fundamental to the development of water treatment technologies. nih.gov The pH and redox potential of the environment are major factors influencing the speciation and, consequently, the behavior of arsenic. mdpi.com In industrial settings, pentavalent arsenic compounds have been used in the manufacturing of glass, as herbicides, and in wood preservation. iloencyclopaedia.orgchemicalbook.com The chemical properties of arsenic pentoxide, the anhydrous form of arsenic(V) oxide dihydrate, make it a useful oxidizing agent in certain chemical syntheses. wikipedia.org

Current Research Landscape and Emerging Challenges in Arsenic(V) Chemistry

Contemporary research in arsenic(V) chemistry is multifaceted, addressing both fundamental scientific questions and practical challenges. A major focus is on the development of more efficient and sustainable methods for arsenic removal from contaminated water sources. annualreviews.org This includes the design of novel adsorbent materials and the optimization of existing treatment processes like coagulation and oxidation. mdpi.commdpi.com There is also a growing interest in understanding the biogeochemical cycling of arsenic, including the role of microorganisms in arsenic transformation and mobilization. mdpi.com

Emerging challenges in the field include the need to address arsenic contamination in food, particularly in rice, which can accumulate significant levels of arsenic from contaminated soil and water. bohrium.comusp-pl.com Another challenge is the development of sensitive and field-deployable analytical methods for arsenic speciation to enable rapid and on-site assessment of contamination. acs.org Furthermore, the long-term stability of arsenic immobilized in waste forms and the potential for remobilization under changing environmental conditions are areas of ongoing investigation.

Scope and Objectives of Academic Inquiry into Arsenic(V) Oxide Dihydrate

The academic inquiry into arsenic(V) oxide dihydrate is centered on elucidating its fundamental chemical and physical properties and its role in broader chemical systems. Key objectives include:

Structural and Property Characterization: Determining the precise crystal structure and physicochemical properties of arsenic(V) oxide dihydrate.

Synthesis and Reactivity: Developing and refining methods for the synthesis of arsenic(V) oxide dihydrate and investigating its reactivity with other chemical species. alfa-chemistry.com

Geochemical Modeling: Using data on arsenic(V) oxide dihydrate to improve geochemical models that predict the fate and transport of arsenic in the environment.

Materials Science Applications: Exploring the potential of arsenic(V) oxide dihydrate and related compounds in the synthesis of new materials with specific catalytic or electronic properties.

The table below summarizes some of the key properties of Arsenic(V) Oxide and its hydrated form.

PropertyValue
Chemical Formula As₂H₂O₆ nih.gov
Molecular Weight 247.86 g/mol nih.gov
Density 4.32 g/mL at 25 °C (lit.) chemicalbook.comchembk.comspeciation.net
Appearance White powder or crystal chemicalbook.comalfa-chemistry.com
Solubility Slightly soluble in water; soluble in ethanol, acids, and alkalis alfa-chemistry.com
Stability Stable, but contact with strong acids and oxidizing agents should be avoided. It is also sensitive to moisture. chemicalbook.comchembk.com

Properties

CAS No.

12505-66-7

Molecular Formula

As2H4O7

Molecular Weight

265.87

Origin of Product

United States

Advanced Synthetic Methodologies and Elucidation of Formation Pathways for Arsenic V Oxide Dihydrate

Controlled Chemical Synthesis Routes

The synthesis of arsenic(V) oxide dihydrate, or more precisely crystalline arsenic acid, involves carefully controlled chemical processes. These routes primarily focus on the oxidation of arsenic precursors and the management of hydration and dehydration equilibria.

Direct Oxidation of Arsenic Precursors

A principal method for synthesizing arsenic acid involves the oxidation of lower oxidation state arsenic compounds.

Arsenic(III) oxide (As₂O₃), also known as arsenious oxide, is the most commercially significant arsenic compound and serves as a primary precursor for the production of arsenic acid. energysecurity.gov.uk The oxidation of As₂O₃ to As(V) is a crucial step. This transformation can be achieved through various oxidizing agents under carefully managed conditions to yield arsenic acid. researchgate.net The reaction fundamentally involves the conversion of As(III) to As(V).

Several strong oxidizing agents are effective in converting arsenic(III) to arsenic(V). researchgate.netwikipedia.org

Nitric Acid (HNO₃): Concentrated nitric acid is a commonly used oxidant for preparing arsenic acid from arsenic trioxide. wikipedia.orgenergysecurity.gov.uk The reaction produces dinitrogen trioxide as a by-product. wikipedia.org Subsequent cooling of the resulting solution leads to the crystallization of arsenic acid hydrates. wikipedia.org

Hydrogen Peroxide (H₂O₂): The oxidation of arsenic trioxide with hydrogen peroxide is another viable method. One approach involves introducing particulate arsenic trioxide and an aqueous solution of at least 35% w/w H₂O₂ into an existing aqueous solution of at least 65% w/w arsenic acid at a controlled temperature of 35-70°C. google.com This process can take between 2 and 10 hours. google.com

Ozone (O₃): Ozone can be used to prepare arsenic acid directly from elemental arsenic when it is moistened. wikipedia.org It is also effective in oxidizing arsenic trioxide to the pentoxide. wikipedia.org

Other Oxidants: Other oxidizing agents such as chlorine, hypochlorite (B82951), and chlorine dioxide can also facilitate the oxidation of As(III) to As(V). researchgate.net Photochemical oxidation using peroxydisulfate (B1198043) ions (S₂O₈²⁻) under UV light has also been demonstrated as a simple and efficient method. acs.org

Table 1: Comparison of Oxidizing Agents for As(III) to As(V) Conversion

Oxidizing Agent Precursor Key Conditions Products Citation
Nitric Acid (HNO₃) Arsenic Trioxide (As₂O₃) Concentrated acid Arsenic Acid (H₃AsO₄), Dinitrogen Trioxide (N₂O₃) wikipedia.orgenergysecurity.gov.uk
Hydrogen Peroxide (H₂O₂) Arsenic Trioxide (As₂O₃) 35-70°C, in aqueous arsenic acid Arsenic Acid (H₃AsO₄) google.com
Ozone (O₃) Elemental Arsenic (As), Arsenic Trioxide (As₂O₃) Moistened arsenic for elemental form Arsenic Acid (H₃AsO₄) wikipedia.orgwikipedia.org
Peroxydisulfate (S₂O₈²⁻) Arsenic(III) UV light irradiation Arsenic(V) acs.org

Hydration and Dehydration Equilibria in Arsenic Acid Systems

The formation of specific hydrates of arsenic acid, including the dihydrate, is governed by hydration and dehydration equilibria.

Arsenic pentoxide (As₂O₅) dissolves slowly in water to form arsenic acid. wikipedia.orgenergysecurity.gov.uk As₂O₅ is a white, amorphous, deliquescent solid that readily absorbs moisture from the air to form arsenic acid. oxfordreference.comcdc.gov The degree of hydration can be influenced by the crystallization temperature. For instance, crystallization at lower temperatures can yield the dihydrate (H₃AsO₄·2H₂O). wikipedia.orgpw.live

Crystalline arsenic acid can be dehydrated by heating. namu.wiki Heating crystalline samples to 100°C causes dehydration through condensation. wikipedia.org Further heating above 200°C can lead to the formation of arsenic pentoxide. energysecurity.gov.uk This process is reversible, and controlling the temperature and water content allows for the synthesis of specific hydrates. For example, heating arsenic acid to 150°C results in a dehydration reaction that forms triarsenic acid (H₅As₃O₁₀). namu.wiki

Table 2: Hydrates of Arsenic Acid and their Formation/Dehydration Conditions

Hydrate (B1144303) Formula Common Name/Description Formation/Dehydration Conditions Citation
H₃AsO₄·2H₂O Arsenic Acid Dihydrate Crystallization from aqueous solution at low temperatures. wikipedia.orgpw.live
2H₃AsO₄·H₂O or H₃AsO₄·0.5H₂O Arsenic Acid Hemihydrate Cooling of arsenic acid solution. wikipedia.orgenergysecurity.gov.uk
As₂O₅ Arsenic Pentoxide Dehydration of crystalline arsenic acid above 200°C. energysecurity.gov.uk
H₅As₃O₁₀ Triarsenic Acid Heating arsenic acid to 150°C. namu.wiki

Mineralogical and Geogenic Formation Processes

The natural occurrence of arsenic(V) oxide dihydrate is intrinsically linked to the geological cycling of arsenic, primarily through the oxidation of arsenic-bearing minerals.

Oxidation of Primary Arsenic Sulfide (B99878) Ores (e.g., Orpiment)

Primary arsenic sulfide ores, such as the golden-yellow orpiment (As₂S₃) and the reddish realgar (As₄S₄), are significant natural sources of arsenic. geoscienceworld.orgresearchgate.net The oxidation of these minerals is a key pathway to the formation of arsenic(V) compounds. The weathering of orpiment can lead to the formation of arsenic oxides, including arsenolite (As₂O₃), which can further oxidize to produce As(V) species. geoscienceworld.orgresearchgate.net

The oxidation of orpiment is a complex process. Studies have shown that under acidic pressure oxidation conditions, most of the arsenic is initially in the trivalent state (As(III)). ubc.ca The subsequent oxidation to the pentavalent state (As(V)) with oxygen can be slow. ubc.ca However, the presence of ferric ions (Fe³⁺) can significantly accelerate the oxidation of As(III) to As(V). ubc.cacollectionscanada.gc.ca This process is critical in environments where iron minerals are also present. The oxidation can be influenced by various factors, including temperature and the presence of other minerals like pyrite (B73398) (FeS₂). ubc.cacollectionscanada.gc.ca In some cases, the oxidation of orpiment can lead to intermediate products before the formation of stable As(V) oxides. usgs.gov

It has been observed that the oxidation of the arsenic sulfide solid is likely controlled by a surface reaction mechanism. nih.gov

Weathering and Secondary Mineral Genesis in Natural Environments

In natural environments, the weathering of primary arsenic-bearing minerals leads to the formation of a variety of secondary arsenic minerals. itrcweb.org These secondary minerals play a crucial role in controlling the mobility and fate of arsenic in soils and water. usgs.govitrcweb.org

The weathering of minerals like arsenopyrite (B74077) (FeAsS) in the presence of oxygenated water releases arsenic, which can be in the form of As(V) or the more mobile As(III). umat.edu.gh This process often results in the formation of secondary arsenates, such as scorodite (FeAsO₄·2H₂O), and other hydrous ferric arsenates. exlibrisgroup.comnm.gov These secondary minerals can incorporate significant amounts of arsenic, effectively sequestering it from the environment. exlibrisgroup.com

In carbonate-rich environments, the interaction of arsenic-enriched waters with carbonate minerals can lead to the precipitation of calcium arsenates like weilite and pharmacolite. researchgate.net The substitution of arsenate for sulfate (B86663) in minerals like gypsum is another mechanism for arsenic precipitation in these environments. researchgate.net The formation of these secondary minerals is influenced by the local geochemical conditions, including pH and the presence of other ions. geoscienceworld.org

Crystallization and Polymorphism Studies of Hydrated Arsenic(V) Oxides

The crystallization and structural characteristics of hydrated arsenic(V) oxides are critical for understanding their stability and behavior.

Structural Characterization of Hydrate Forms

Arsenic(V) oxide can exist in various hydrated forms. The dihydrate, H₃AsO₄·2H₂O, is known to form at lower crystallization temperatures, while a hemihydrate, H₃AsO₄·0.5H₂O, forms at higher temperatures. wikipedia.org The structure of these hydrates is based on the arsenic acid molecule, H₃AsO₄, which is the arsenic analogue of phosphoric acid. wikipedia.org In its solid state, arsenic acid is known to exist as the hemihydrate, which consists of rhombic, deliquescent crystals. energysecurity.gov.uk

The molecular structure of arsenic acid features a central arsenic atom tetrahedrally coordinated to one oxygen atom and three hydroxyl groups. wikipedia.org The hydrate forms incorporate water molecules into this crystal structure.

Influence of Growth Conditions on Crystalline Morphology

The conditions under which hydrated arsenic(V) oxides crystallize have a significant impact on their crystalline morphology. Factors such as temperature, pH, and the presence of other ions can influence the size, shape, and perfection of the resulting crystals. rsc.orgscispace.com

For instance, in the crystallization of related arsenate minerals like scorodite, the reaction temperature and aging time have been shown to affect the crystal shape and particle size. rsc.org Higher temperatures can lead to the formation of well-crystalline, octahedral particles. rsc.org The addition of certain mineralizers can also influence the crystal morphology, leading to different shapes such as polyhedral or hexagonal lamellar structures. rsc.org

Slow crystallization processes can yield large, glossy, and compact crystals of arsenic acid hydrates. prepchem.com If crystallization occurs too rapidly, the resulting crystals may be smaller and less well-formed. In such cases, dissolving the crystals and allowing them to recrystallize at a slower rate can produce larger, more defined crystals. prepchem.com The introduction of a seed crystal can also be used to initiate and control the crystallization process. prepchem.com

Chemical Reactivity and Transformation Dynamics of Arsenic V Oxide Dihydrate

Aqueous Solution Chemistry and Speciation Equilibria

When Arsenic(V) oxide dihydrate is introduced into an aqueous solution, it readily dissolves and undergoes hydrolysis to form orthoarsenic acid (H₃AsO₄). oxfordreference.comchemeurope.com This process is the primary step that dictates the subsequent speciation of arsenic(V) in water.

Orthoarsenic acid is a triprotic acid, meaning it can donate three protons in a stepwise manner. The protonation state of the resulting arsenate species is dependent on the pH of the solution. The equilibria for the dissociation of arsenic acid are as follows:

H₃AsO₄ ⇌ H₂AsO₄⁻ + H⁺, pKa₁ = 2.19 researchgate.net H₂AsO₄⁻ ⇌ HAsO₄²⁻ + H⁺, pKa₂ = 6.94 researchgate.net HAsO₄²⁻ ⇌ AsO₄³⁻ + H⁺, pKa₃ = 11.5 researchgate.net

These pKa values indicate the pH at which the concentrations of the acid and its conjugate base are equal. The distribution of these arsenate species as a function of pH is a critical factor in understanding the behavior and mobility of arsenic in the environment. At a very low pH (below 2.19), the fully protonated arsenic acid (H₃AsO₄) is the dominant species. In the pH range typical of most natural waters (between 6 and 9), the dihydrogen arsenate (H₂AsO₄⁻) and hydrogen arsenate (HAsO₄²⁻) ions are the most prevalent forms. nih.gov The fully deprotonated arsenate ion (AsO₄³⁻) becomes significant only in strongly alkaline conditions (pH above 11.5).

The following table summarizes the dominant arsenate species at different pH ranges:

pH RangeDominant Arsenate Species
< 2.19H₃AsO₄
2.19 - 6.94H₂AsO₄⁻
6.94 - 11.5HAsO₄²⁻
> 11.5AsO₄³⁻

The primary hydrolysis reaction of arsenic(V) oxide is its dissolution in water to form arsenic acid:

As₂O₅ + 3H₂O → 2H₃AsO₄

This reaction is rapid and is the foundational step for the establishment of the acid-base equilibria discussed above. oxfordreference.comchemeurope.com

Condensation reactions, which would involve the formation of polyarsenates (containing As-O-As bonds) through the elimination of water, are not favored in aqueous solutions. While condensed arsenates can be synthesized and are stable in the solid state, the arsenic-oxygen-arsenic bond is characterized by "extreme hydrolytic instability". researchgate.net This means that in the presence of water, any polyarsenate species would readily hydrolyze back to the monomeric orthoarsenate form. Consequently, unlike phosphates which can form stable polyphosphates, polyarsenates are not present in any significant concentration in aqueous environments. researchgate.net

The pH of the aqueous environment is a master variable controlling both the speciation and solubility of arsenic(V). As demonstrated by the acid-base equilibria, the dominant arsenate species changes with pH. This speciation, in turn, significantly impacts the solubility of arsenic(V) through its interaction with other ions present in the solution, particularly metal cations.

The following table illustrates the general trend of arsenic(V) solubility with pH:

pH ConditionGeneral Effect on Arsenic(V) Solubility
Strongly AcidicIncreased solubility
Neutral to Slightly AcidicDecreased solubility
AlkalineIncreased solubility

Redox Transformations and Electron Transfer Mechanisms

Arsenic can exist in multiple oxidation states, with arsenic(V) (arsenate) and arsenic(III) (arsenite) being the most common in natural waters. The conversion between these two forms is a critical process that affects the toxicity and mobility of arsenic, as arsenite is generally more toxic and mobile than arsenate.

The reduction of arsenate to the more toxic arsenite can occur through various pathways, both biotic and abiotic. In many environmental systems, this reduction is microbially mediated. However, chemical reduction also plays a significant role.

Several chemical reductants present in the environment can facilitate the reduction of arsenic(V) to arsenic(III). These reactions often involve electron transfer from the reducing agent to the arsenate ion.

One of the most significant chemical reduction mechanisms involves ferrous iron (Fe²⁺). In anoxic environments where Fe²⁺ is present, it can act as an electron donor to reduce arsenate. This process is often coupled with the transformation of iron minerals. For example, the transformation of ferrihydrite in the presence of aqueous Fe²⁺ can lead to the partial reduction of adsorbed arsenate to arsenite.

Thiols, which are organic compounds containing a sulfhydryl (-SH) group, are also effective chemical reductants for arsenate. Glutathione (B108866) (GSH), a common intracellular thiol, can reduce arsenate to arsenite. The reaction involves the oxidation of GSH to glutathione disulfide (GSSG). This reaction is particularly important in biological systems but can also occur abiotically in environments rich in organic matter and sulfur.

Sulfide (B99878) (S²⁻) can also act as a reductant for arsenate, especially under strongly reducing conditions found in some anoxic sediments and groundwater. The reaction can lead to the formation of arsenite and elemental sulfur or other sulfur species.

The general half-reaction for the reduction of arsenate to arsenite in acidic conditions is:

H₃AsO₄ + 2H⁺ + 2e⁻ → H₃AsO₃ + H₂O

The feasibility and rate of this reaction depend on the redox potential of the system and the specific chemical reductants present.

Reduction Pathways to Arsenic(III) Species

Electron Donors and Catalytic Influences

The reduction of Arsenic(V) (arsenate) to the more toxic and mobile Arsenic(III) (arsenite) is a critical environmental process driven by the presence of electron donors. This transformation can be mediated by both biological and abiotic pathways.

Microorganisms can utilize arsenate as a respiratory electron acceptor to oxidize various substrates. wikipedia.org In this process, known as dissimilatory arsenate reduction, bacteria gain energy for growth. wikipedia.org Sulfide has been identified as a significant inorganic electron donor for this biological reduction. usgs.govnih.gov Studies with water from Mono Lake, California, demonstrated that the reduction of arsenate to arsenite occurred concurrently with the removal of sulfide, a reaction driven by chemoautotrophic bacteria like strain MLMS-1. usgs.govnih.gov This bacterium oxidizes sulfide to sulfate (B86663) while reducing arsenate to arsenite to support its growth. usgs.gov

Abiotic reduction of arsenate can occur in the presence of certain minerals and aqueous species. Aqueous ferrous iron (Fe²⁺) can act as an electron donor, particularly during the transformation of iron (oxyhydr)oxide minerals like ferrihydrite. acs.org When Fe²⁺ adsorbs onto the surface of these minerals, it can create a redox couple capable of reducing arsenate that is also bound to the surface. acs.org Research has shown that during the Fe²⁺-induced transformation of ferrihydrite, initially bound As(V) was partially reduced to As(III), with the extent of reduction increasing as the ratio of aqueous Fe²⁺ to solid Fe(III) increased. acs.org

Certain materials can also have catalytic influences on arsenic reactions. For instance, arsenic heterocycles can be used as homogeneous catalysts in some organic reactions, and arsenic catalysts can accelerate the polymerization step in the production of polyesters. alfachemic.com In the context of selective catalytic reduction of NOx, the presence of arsenic can deactivate V₂O₅-WO₃/TiO₂ catalysts by destroying crucial V-OH sites, although the addition of SO₄²⁻ can provide new reactive acid sites that confer arsenic resistance. researchgate.net

Oxidation Pathways of Arsenic(III) to Arsenic(V)

The oxidation of arsenite [As(III)] to arsenate [As(V)] is a key process in water treatment, as As(V) is generally less toxic and more easily removed from solution. wwdmag.comresearchgate.net This conversion can be achieved through the use of various chemical oxidants.

Several oxidants are effective at converting As(III) to As(V) in aqueous systems. wwdmag.com

Chlorine : Free available chlorine (the sum of HOCl and OCl⁻) is a highly effective and rapid oxidant for As(III). wwdmag.comnih.gov The reaction is successful under a wide range of conditions, and even in the presence of interfering substances like iron, manganese, and sulfide, complete oxidation is typically achieved in under a minute. wwdmag.com

Permanganate (B83412) : Potassium permanganate (KMnO₄) is also a very successful and rapid oxidant for As(III). wwdmag.com Its performance is comparable to chlorine, and it may be slightly faster when other reductants are present in the water. wwdmag.com

Ozone : Ozone (O₃) is an extremely fast oxidant for As(III). nih.govepa.gov Its efficiency is high in the absence of interfering substances. However, the presence of constituents like sulfide or high concentrations of total organic carbon (TOC) can slow the reaction and lead to incomplete oxidation. epa.gov

UV/Peroxides : Advanced Oxidation Processes (AOPs), such as combining UV light with hydrogen peroxide (H₂O₂), are also used to oxidize arsenite. researchgate.net This process relies on the generation of highly reactive hydroxyl radicals to achieve oxidation.

Other Oxidants : Other manganese oxides, such as birnessite (MnO₂), can oxidize As(III) through a heterogeneous surface reaction. usda.govacs.org In contrast, chlorine dioxide and monochloramine have shown little to no effectiveness in oxidizing As(III). wwdmag.comepa.gov

The oxidation of As(III) by different agents proceeds at vastly different rates. The reactions with free chlorine and ozone are exceptionally fast, while the reaction with monochloramine is comparatively slow. nih.gov The kinetics for these reactions are typically first-order with respect to both the oxidant and As(III), following a 1:1 stoichiometry. nih.gov

The reaction speed is often expressed using a second-order rate constant (k"), which can be influenced by factors such as pH. nih.gov

Table 1: Apparent Second-Order Rate Constants for As(III) Oxidation at pH 7

This table summarizes the reaction rates of common oxidants with Arsenic(III) at a neutral pH, highlighting the significant differences in their oxidation speeds.

OxidantChemical FormulaApparent Second-Order Rate Constant (k"app) at pH 7 (M⁻¹s⁻¹)Relative Speed
OzoneO₃1.5 x 10⁶Extremely Fast
Free Available ChlorineHOCl/OCl⁻2.6 x 10⁵Extremely Fast
MonochloramineNH₂Cl4.3 x 10⁻¹Slow
nih.gov

Adsorption, Complexation, and Interfacial Reactions

The mobility of arsenate in soils and aquatic systems is largely controlled by its tendency to adsorb onto the surfaces of minerals. nih.govnm.gov This process involves the formation of surface complexes at the mineral-water interface.

Arsenate strongly adsorbs to a variety of natural mineral surfaces through a ligand exchange mechanism, where the arsenate anion displaces hydroxyl groups or water molecules from the mineral surface. udel.eduwikipedia.org

Iron Oxides : Iron (oxyhydr)oxides such as goethite (α-FeOOH), hematite (B75146) (α-Fe₂O₃), and poorly crystalline ferrihydrite are highly effective at sorbing arsenate. nih.govnm.govgeologyscience.ru The sorption capacity generally follows the order of goethite > lepidocrocite > hematite. nm.gov Amorphous iron oxyhydroxides often show a much greater association with arsenic than their crystalline counterparts. nm.govresearchgate.net

Aluminum Oxides : Amorphous aluminum hydroxide (B78521) and crystalline aluminum oxides like gibbsite are also important surfaces for arsenate adsorption. usda.govusda.gov The fundamental mechanism of ligand exchange is similar to that on iron oxides. usda.gov

Clay Minerals : Clay minerals such as kaolinite, montmorillonite (B579905), and illite (B577164) also adsorb arsenate, although the extent can vary. usda.govacs.org Arsenate adsorption on these surfaces is typically maximal at low pH and decreases as the pH increases. usda.gov

The interaction between arsenate and mineral surfaces can be described by surface complexation models, which account for the chemical reactions occurring at the surface. usda.goviwaponline.com These models help differentiate between two primary types of surface complexes:

Inner-Sphere Complexes : These involve the formation of a direct covalent bond between the arsenate ion and the metal center (e.g., Fe or Al) on the mineral surface, with no water molecules in between. wikipedia.orggeologyscience.ruresearchgate.net Spectroscopic studies, such as Extended X-ray Absorption Fine Structure (EXAFS), provide strong evidence that arsenate predominantly forms inner-sphere complexes on iron and aluminum oxides. geologyscience.rudntb.gov.ua Specifically, the formation of bidentate binuclear complexes (where one arsenate ion bridges two metal centers) is considered the most stable and dominant configuration. usda.govacs.orggeologyscience.ru

Outer-Sphere Complexes : In this configuration, the arsenate ion remains separated from the mineral surface by one or more water molecules and is held by weaker electrostatic forces. researchgate.net While inner-sphere complexation is dominant for arsenate, some studies suggest that arsenate may adsorb simultaneously as both inner- and outer-sphere species on certain surfaces like corundum and hematite. osti.gov

The constant capacitance model is one type of surface complexation model that has been successfully used to describe arsenate adsorption on minerals like goethite and gibbsite over a wide pH range. usda.govascelibrary.org These models are essential for predicting the fate and transport of arsenic in the environment. iwaponline.com

Co-precipitation Phenomena with Metal Oxyhydroxides (e.g., Ferric Hydroxides)

Arsenic(+5)oxide dihydrate, which forms arsenate (As(V)) in aqueous solutions, is effectively removed from solution through co-precipitation with metal oxyhydroxides, particularly amorphous ferric hydroxides like ferrihydrite. This process is a significant mechanism for natural arsenic attenuation in groundwater and is also leveraged in water treatment technologies. nih.gov

At lower concentrations of arsenate and higher concentrations of iron(III), the co-precipitation of arsenic with ferrihydrite is the predominant removal mechanism. updatepublishing.com This process leads to the formation of a solid phase that can be stable for extended periods. updatepublishing.com The resulting co-precipitate has been referred to as "basic ferric arsenate," with proposed formulas like "FeAsO₄·xFe(OH)₃". updatepublishing.com However, there is ongoing scientific discussion as to whether this material is a distinct chemical compound or arsenate adsorbed onto the surface of ferrihydrite. updatepublishing.com Evidence suggests that various complexes are formed when As(V) adsorbs onto ferrihydrite. updatepublishing.com

The interaction between arsenate and ferric hydroxides is complex, involving more than simple adsorption. During the transformation of ferrihydrite to more stable iron oxide phases like hematite and goethite, adsorbed arsenate can become structurally incorporated into the newly formed minerals. researchgate.netgeoscienceworld.org This incorporation provides a long-term sequestration pathway for arsenic. X-ray absorption spectroscopy (XAS) analyses have shown that arsenate is incorporated into the hematite structure through both bidentate-mononuclear and binuclear corner-sharing complexes. researchgate.net This structural incorporation is significant because it persists even as the reactive surface area of the iron oxides decreases dramatically during phase transformation. researchgate.net

Several factors influence the efficiency of co-precipitation. The pH of the solution is a critical variable. The formation of ferric arsenate precipitates is favored in acidic conditions, typically in the pH range of 3 to 4. nmsu.edu As the pH increases, the required dose of ferric iron to achieve the same level of arsenic removal also increases. nmsu.edu The presence of other ions can also play a role. For instance, calcium ions (Ca²⁺) can enhance the co-precipitation of arsenic with ferric hydroxides by facilitating the aggregation of ferric hydroxide flocs, which increases the available surface area for arsenic removal. nih.gov

Anion Exchange Reactions (e.g., with Sulfate in Schwertmannite)

Anion exchange is another crucial process influencing the environmental fate of arsenate derived from this compound. This is particularly evident in environments containing iron-rich minerals like schwertmannite and jarosite, which are common in acid mine drainage systems. scielo.org.mx These minerals have structural sulfate (SO₄²⁻) groups that can be exchanged for other anions, such as arsenate (AsO₄³⁻). scielo.org.mxacs.org

The immobilization of arsenate by schwertmannite involves both surface adsorption and anion exchange with the structural sulfate. scielo.org.mx Studies have demonstrated that the addition of arsenate to a solution containing schwertmannite leads to the release of sulfate, confirming the exchange mechanism. scielo.org.mx The efficiency of this exchange can be pH-dependent. scielo.org.mx The amount of arsenate taken up by schwertmannite through this process can be substantial, significantly exceeding that of other oxyanions like chromate (B82759) and molybdate. nih.gov

Research indicates that arsenate forms inner-sphere complexes with the schwertmannite surface, leading to strong adsorption and a high adsorption capacity. scirp.org This strong binding also increases the stability of the schwertmannite mineral itself. scirp.org Experiments have shown that schwertmannite containing exchanged arsenate is more resistant to transformation into more stable iron oxides like goethite compared to schwertmannite with only sulfate or other less strongly binding anions. scirp.org

The competition between arsenate and sulfate for sites on these minerals is a key factor. The presence of high concentrations of sulfate, which is common in acid mine drainage, can negatively impact arsenate removal by competing for the same sorption and exchange sites. acs.org Despite this competition, schwertmannite can still retain a significant amount of arsenate, with studies showing As(V) substituting for up to ~40 mol % of the sulfate in the mineral structure. acs.org

Precipitation and Dissolution Kinetics

Factors Governing Arsenate Mineral Precipitation and Dissolution Rates

The kinetics of precipitation and dissolution of arsenate minerals are complex and controlled by a multitude of factors. imwa.info Thermodynamic models often predict that most arsenic minerals are readily soluble in surface waters; however, field observations frequently show lower dissolved arsenic levels than predicted, indicating that kinetic factors play a crucial role. imwa.info

Key factors influencing these rates include:

pH: Solution pH is a master variable. For instance, the precipitation of ferric arsenate is most favorable under acidic conditions (pH 3-4). nmsu.edu Changes in pH can also drive dissolution; for example, calcium arsenate minerals, which can precipitate at high pH, are unstable in the presence of atmospheric CO₂ which lowers the pH, leading to their conversion to calcium carbonate and the release of arsenic. updatepublishing.com

Surface Area and Grain Size: The dissolution rates of arsenic minerals are directly limited by the exposed surface area and the size of the mineral grains. imwa.info Smaller particles with a larger surface area-to-volume ratio will generally dissolve faster.

Presence of Other Ions: The aqueous chemical composition significantly impacts reaction rates. The presence of dissolved oxygen is a primary driver for the oxidative dissolution of arsenic-bearing sulfide minerals like arsenopyrite (B74077). acs.org Conversely, the presence of ions like silicate (B1173343) can retard the phase transformation of ferrihydrite (which can sequester arsenate), thereby influencing arsenic's long-term fate. researchgate.net

Secondary Mineral Formation (Armoring): A critical factor limiting dissolution is the formation of secondary mineral coatings on the surface of primary arsenic minerals. imwa.inforesearchgate.net For example, during the dissolution of arsenopyrite, secondary minerals like arsenolite or iron oxyhydroxides can form a coating, or "armor," on the surface. researchgate.net This armor physically isolates the primary mineral from the solution, hindering further dissolution. imwa.inforesearchgate.net

Redox Conditions: The oxidation-reduction potential (ORP) of the environment is crucial. The formation of iron(III) (hydr)oxides, which are key for arsenic sorption and co-precipitation, depends on the oxidation of iron(II). acs.org Under reducing conditions, these precipitation processes may be inhibited, and reductive dissolution of iron oxides can release previously sequestered arsenic. nih.gov

Thermodynamic Controls on Solid-Solution Equilibria

The long-term stability and environmental mobility of arsenate are governed by thermodynamic principles that control the equilibrium between solid mineral phases and the aqueous solution. Reliable and consistent thermodynamic data for arsenic minerals and aqueous species are essential for accurately modeling and predicting arsenic behavior. murdoch.edu.au However, obtaining such data is challenging due to experimental difficulties like long equilibration times and the formation of metastable phases. murdoch.edu.au

The solubility of arsenate-bearing minerals is a key thermodynamic control. For example, the solubility of scorodite (FeAsO₄·2H₂O), a common secondary mineral in arsenic-contaminated sites, dictates the equilibrium concentration of dissolved arsenic under certain conditions. researchgate.net The crystalline form of a mineral significantly impacts its solubility; crystalline ferric arsenate, for instance, has a solubility about two orders of magnitude lower than its amorphous counterpart. updatepublishing.com

Solid-solution formation is another critical thermodynamic control. Arsenate can substitute for other chemically similar anions, such as phosphate (B84403) (PO₄³⁻) and sulfate (SO₄²⁻), in the crystal lattice of various minerals. murdoch.edu.au The stability of these solid solutions determines the extent to which arsenic can be incorporated and sequestered. The equilibrium of these solid solutions can be described using thermodynamic models that account for the activities of the dissolved species and the mole fractions of the components in the solid phase. scirp.org

The Gibbs free energy of reaction (ΔG°) for adsorption and precipitation processes indicates the spontaneity of the reaction. For the physical adsorption of arsenate onto ferric hydroxide, Gibbs free energies of reaction have been calculated to be in the range of -21 to -58 kJ/mol, indicating a spontaneous process. nih.gov Thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) further elucidate the nature of these reactions. For example, a positive enthalpy value for arsenate adsorption indicates an endothermic (heat-absorbing) process, suggesting that adsorption is favored at higher temperatures. researchgate.net

Advanced Analytical Methodologies for Characterization and Quantification of Arsenic V Oxide Dihydrate

Spectroscopic Techniques for Structural and Speciation Analysis

Spectroscopic methods are indispensable for the detailed analysis of Arsenic(V) oxide dihydrate, offering insights into its crystalline nature, the oxidation state of arsenic, its local atomic environment, and its unique vibrational fingerprint.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Absorption Spectroscopy (XAS) for Oxidation State and Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the oxidation state and local coordination environment of arsenic in various materials, including solids and solutions, with minimal sample preparation. usgs.govuq.edu.au XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). uq.edu.aumsu.ru

XANES analysis focuses on the absorption edge of the XAS spectrum and is particularly sensitive to the oxidation state of the absorbing atom. uq.edu.aumsu.ru The energy of the absorption edge increases with a higher oxidation state. uq.edu.au For arsenic, there is a distinct energy shift between the trivalent As(III) and pentavalent As(V) states. msu.ru Specifically, the white line energy for arsenate (As(V)) is observed to be approximately 3.6 eV greater than that for arsenite (As(III)). msu.ru Studies have identified the maximum energy (E max) for sodium arsenate (As(V)) at 11,875.6 eV, clearly distinguishing it from sodium arsenite (As(III)) at 11,870.8 eV. researchgate.net This energy difference is a key diagnostic feature for determining the presence of As(V) in a sample. msu.ruunl.edu XANES has been effectively used to confirm that arsenic in various contaminated soils and mine wastes exists predominantly in the As(V) state. nih.govnih.gov

The EXAFS region of the spectrum provides information about the local atomic structure around the absorbing atom, including the number, type, and distance of neighboring atoms. This technique is crucial for determining how As(V) is bound within a material. For example, EXAFS studies have shown that As(V) is primarily associated with amorphous iron(III) oxides in contaminated soils, often as a coprecipitate. nih.gov The analysis of EXAFS spectra can distinguish between different coordination environments, such as As(V) adsorbed to mineral surfaces versus being incorporated into the crystal structure of a mineral. nih.gov While specific EXAFS data for pure Arsenic(V) oxide dihydrate is not detailed in the search results, the methodology is well-established for characterizing the local environment of As(V) in various matrices.

Vibrational Spectroscopy (Raman and Infrared Spectroscopy) for Molecular Fingerprinting

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides a "molecular fingerprint" of a compound by probing its vibrational modes. These techniques are sensitive to the specific chemical bonds and molecular structure of Arsenic(V) oxide dihydrate.

Infrared (IR) Spectroscopy: FTIR spectra of arsenic compounds show characteristic absorption bands. For instance, the IR spectrum of pharmacolite (Ca(AsO₃OH)·2H₂O) displays bands related to the AsO₃OH and water units. researchgate.net In the context of arsenic oxides, IR spectroscopy can identify the stretching and bending vibrations of As-O bonds. The IR spectrum of anhydrous As₂O₅ has been documented, and it is expected that the spectrum of the dihydrate would show additional bands corresponding to the vibrations of water molecules, specifically O-H stretching and H-O-H bending modes. nih.govspectrabase.com Studies on arsenic adsorption on oxides have used in-situ FTIR to identify the formation of inner-sphere surface complexes, with the position of As-O stretching bands being pH-dependent. nih.gov

Raman Spectroscopy: Raman spectroscopy is also used to characterize arsenic compounds. Studies of arsenic oxide vapors at high temperatures have identified various Raman bands corresponding to different vibrational modes. aip.orgresearchgate.net For As(V) adsorbed on metal oxides, Raman spectra show characteristic bands for As-O and As-OH stretching vibrations, typically in the 750-950 cm⁻¹ region. researchgate.net The Raman spectrum of anhydrous As₂O₅ has been recorded and serves as a reference for understanding the vibrational properties of arsenic oxides. nih.gov

Below is a table summarizing the observed vibrational frequencies for related arsenic compounds, which can provide an expected range for Arsenic(V) oxide dihydrate.

TechniqueCompound/SystemObserved Vibrational Bands (cm⁻¹)Assignment
Raman As(V) adsorbed on Ni-Al-Fe nano adsorbents800-830, 850-920As-O and As-OH stretching
Raman Arsenic oxide vapors410Polarized band (attributed to Fermi resonance)
Infrared Pharmacolite (Ca(AsO₃OH)·2H₂O)3320, 1600O-H stretching, H-O-H flexing

This table is illustrative and based on data from related arsenic compounds. Specific bands for As₂O₅·2H₂O may vary.

Atomic Spectroscopy Methods (e.g., AFS, GF-AAS, ETAAS, HG-AAS) for Elemental Quantification

Atomic spectroscopy techniques are the primary methods for the highly sensitive and accurate quantification of total arsenic content. These methods are crucial for determining the concentration of Arsenic(V) oxide dihydrate in various samples, often after appropriate sample digestion and preparation.

Atomic Fluorescence Spectrometry (AFS): AFS, particularly when coupled with hydride generation (HG-AFS), is a very sensitive technique for arsenic determination. scientific.net The HG-AFS method involves converting arsenic species into volatile arsines, which are then detected by the fluorescence spectrometer. scielo.br This technique offers extremely low detection limits, often in the nanogram per liter (ng/L) or parts per trillion (ppt) range. scientific.netacs.org It can be combined with high-performance liquid chromatography (HPLC) for speciation analysis, allowing for the quantification of different arsenic forms, including As(V). nih.govjournaljsrr.com

Graphite Furnace Atomic Absorption Spectrometry (GF-AAS or ETAAS): GF-AAS, also known as Electrothermal Atomic Absorption Spectrometry (ETAAS), is another highly sensitive technique for arsenic quantification. usgs.govresearchgate.net It offers low detection limits, typically in the microgram per liter (µg/L) or parts per billion (ppb) range. usgs.govactamedicamarisiensis.ro GF-AAS is considered a robust and accurate method, often used as an alternative or replacement for HG-AAS due to its reduced interferences and simpler sample preparation for some matrices. usgs.govbioline.org.br

Hydride Generation Atomic Absorption Spectrometry (HG-AAS): HG-AAS is a widely used method for determining arsenic concentrations at trace levels. nih.gov It involves the chemical reduction of arsenic to volatile arsine gas (AsH₃), which is then measured by AAS. usda.govnih.gov The technique is highly selective for arsenic and its methylated species. nih.gov For the determination of total inorganic arsenic, a pre-reduction step is necessary to convert As(V) to As(III) before hydride generation. rsc.orgnih.gov

The table below compares the typical detection limits of these atomic spectroscopy methods for arsenic analysis.

MethodTypical Detection LimitNotes
HG-AFS 0.0026 ng/mL (ppb) scientific.netExtremely sensitive, often used for speciation with HPLC. nih.gov
GF-AAS 0.03 - 0.9 µg/L (ppb) usgs.govactamedicamarisiensis.roHighly sensitive and accurate, with reduced chemical waste compared to HG-AAS. usgs.gov
HG-AAS 0.10 - 1.1 µg/L (ppb) nih.govprotocols.ioA well-established and widely used technique for trace arsenic analysis. nih.gov

Detection limits are dependent on the specific instrument, matrix, and operating conditions.

Chromatographic Separation Techniques for Speciation

Chromatographic techniques are essential for separating different arsenic species from a sample matrix before detection. scirp.orgscirp.org This separation is crucial because the toxicity of arsenic is highly dependent on its chemical form. oup.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone in arsenic speciation analysis. nih.govnih.gov When coupled with sensitive detectors, it allows for the effective separation and quantification of various arsenic compounds, including arsenate (As(V)). nih.govmdpi.com HPLC methods for arsenic speciation are often based on reversed-phase or ion-exchange chromatography. nih.govthermofisher.com

Ion chromatography (IC) is a powerful HPLC technique for separating ionic arsenic species. scirp.orgthermofisher.com It is particularly well-suited for the analysis of inorganic arsenic forms like arsenate (As(V)). thermofisher.commetrohm.com The separation is typically achieved on an anion-exchange column where negatively charged arsenic species are retained and then eluted by a suitable mobile phase, often a buffered solution. nih.govhamiltoncompany.com Coupling IC with inductively coupled plasma mass spectrometry (ICP-MS) provides a highly sensitive method for the determination of arsenic species. thermofisher.commetrohm.com

Recent advancements have focused on developing faster IC methods. For instance, using smaller particle size columns can significantly reduce chromatographic run times without compromising resolution, which is beneficial for high-throughput analysis. nih.gov

Table 1: Comparison of Conventional and Fast Ion Chromatography for Arsenic Speciation

ParameterConventional ICFast IC
Typical Run Time 5-19 minutes nih.gov< 5 minutes nih.gov
Column Type Standard particle sizeSmall particle size (e.g., 5µm) nih.gov
Benefit Established methodologyIncreased sample throughput nih.gov

This table summarizes the general characteristics and advantages of conventional versus fast ion chromatography methods for arsenic speciation.

Ion-pair chromatography is another HPLC technique utilized for arsenic speciation. oup.comnih.gov This method involves adding an ion-pairing agent to the mobile phase, which forms a neutral ion pair with the charged analyte. oup.comrsc.org This allows for the separation of ionic arsenic species on a reversed-phase column, such as a C18 column. oup.com

Tetrabutylammonium hydroxide (B78521) (TBAH) is a commonly used ion-pairing agent for the separation of arsenate and other arsenic compounds. oup.com The concentration of the ion-pairing agent and the pH of the mobile phase are critical parameters that influence the separation. oup.com One study successfully separated arsenate (As(V)) from other arsenic species using an ODS (octadecylsilane) column with gradient elution at a pH of 9.3. tandfonline.com Another rapid method employed a monolithic silica (B1680970) column, achieving separation of five arsenic species, including As(V), within three minutes. rsc.org

Table 2: Performance of Ion-Pair Chromatography for Arsenic Speciation

ParameterFindingReference
Separation Time < 7 minutes for five arsenic species tandfonline.com
Detection Limits 44–66 ng As L⁻¹ tandfonline.com
Rapid Separation < 3 minutes for five arsenic species rsc.org
Rapid Method Detection Limits 0.101 µg L⁻¹ As for As(V) rsc.org

This table presents key performance metrics from research utilizing ion-pair chromatography for arsenic speciation.

Gas chromatography (GC) can also be employed for arsenic analysis, but it requires a derivatization step to convert the non-volatile arsenic compounds into volatile forms suitable for GC analysis. rhhz.netplos.org This technique involves reacting the arsenic species with a derivatizing agent to form thermally stable and volatile derivatives. rhhz.netjst.go.jp

Common derivatizing agents include thioglycolic acid methyl ester (TGM) and 2,3-dimercapto-1-propanol (BAL). rhhz.netjst.go.jp After derivatization, the resulting arsenic compounds can be separated and detected by GC, often coupled with a mass spectrometer (GC-MS). jst.go.jpnih.gov This approach allows for the simultaneous determination of multiple arsenic species. jst.go.jp For instance, a method using BAL as the derivatizing agent demonstrated linearity for arsenic species in the range of 1–100 μg/l. jst.go.jp

High-Performance Liquid Chromatography (HPLC) Coupled Systems

Mass Spectrometry (MS) for Sensitive Detection and Identification

Mass spectrometry (MS) is a highly sensitive detection technique that, when coupled with a separation method like HPLC or GC, provides powerful capabilities for identifying and quantifying trace levels of arsenic species.

Inductively coupled plasma mass spectrometry (ICP-MS) is the most widely used detector for arsenic speciation analysis due to its exceptional sensitivity and ability to perform trace analysis. nih.govnih.gov The high temperatures of the argon plasma in an ICP-MS instrument efficiently atomize and ionize the arsenic atoms from the eluting compounds, which are then detected by the mass spectrometer. spectroscopyonline.com

The coupling of HPLC with ICP-MS (HPLC-ICP-MS) is a powerful hyphenated technique for the determination of arsenic species, including arsenate (As(V)). nih.govnih.gov This combination allows for both the separation of different arsenic forms and their highly sensitive detection. nih.govthermofisher.com However, the analysis of arsenic by ICP-MS can be challenging due to polyatomic interferences, such as the formation of argon chloride (⁴⁰Ar³⁵Cl⁺) which has the same mass-to-charge ratio as arsenic (⁷⁵As⁺). spectroscopyonline.comscielo.br To overcome these interferences, techniques like using a dynamic reaction cell (DRC) or high-resolution ICP-MS can be employed. mdpi.comnih.gov A magnetic sector ICP-MS operating in high-resolution mode (M/ΔM= 7800) can spectrally separate the argon chloride interference from the arsenic signal. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Speciation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful "soft" ionization technique that facilitates the transfer of ions from solution to the gas phase with minimal fragmentation. This characteristic makes it particularly well-suited for the speciation analysis of metal and metalloid-containing compounds, including arsenic species. frontiersin.org ESI-MS provides valuable information on the structure, energetics, and fragmentation pathways of these complexes. frontiersin.org

In the context of arsenic analysis, ESI-MS has been instrumental. For instance, a method combining mixed-mode High-Performance Liquid Chromatography (HPLC) with ESI-MS has been developed for the determination of inorganic arsenic species. nih.govnih.gov In this approach, arsenate (As(V)) is separated and detected. To analyze for arsenite (As(III)), it is first quantitatively oxidized to As(V). nih.govnih.gov A key innovation in this method was the use of a formic acid gradient in the mobile phase, which significantly enhanced the ionization efficiency of As(V) in the ESI source. nih.govnih.gov Detection is typically performed in negative ion mode, with arsenate appearing at a mass-to-charge ratio (m/z) of 141. nih.govnih.gov

While highly effective for identifying a range of arsenic compounds, ESI-MS can be less sensitive for the direct detection of arsenic oxyanions, which has spurred interest in alternative ionization methods. d-nb.info Tandem mass spectrometry (MS-MS) approaches can further enhance sensitivity and are well-suited for quantitative analysis of arsenic and its metabolites. frontiersin.org

Table 1: ESI-MS Parameters for Arsenic(V) Analysis

ParameterValue/DescriptionReference
Ionization ModeNegative nih.gov, nih.gov
Detected Ion[H2AsO4]⁻ nih.gov, nih.gov
m/z Ratio141 nih.gov, nih.gov
Mobile Phase ModifierFormic Acid nih.gov, nih.gov
Detection Limit (As(V))0.0263 µM (1.97 ppb) nih.gov, nih.gov

Microscopic and Imaging Techniques

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that provides detailed information about the surface topography and morphology of materials. lucideon.com It can achieve magnifications significantly beyond those of optical microscopes, allowing for the visualization of sub-micron features. lucideon.com When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), SEM becomes a powerful tool for elemental analysis. lucideon.commst.or.jp The electron beam of the SEM excites atoms in the sample, causing them to emit characteristic X-rays. The EDX detector analyzes the energy of these X-rays to identify the elemental composition of the sample. mst.or.jp

This combined SEM-EDX technique is invaluable for characterizing arsenic-containing materials. It can be used to:

Examine the surface morphology and particle shape. researchgate.net

Identify the presence and distribution of arsenic within a sample matrix. researchgate.net

Analyze the elemental composition of individual particles or phases. researchgate.net

Measure the thickness of coatings or layers in cross-sectional samples. lucideon.com

For example, in studies of arsenic-contaminated soils, SEM-EDX has been used to show that arsenic can be co-precipitated with iron-(hydr)oxides. rsc.org The technique can also be used to confirm the elemental composition of synthesized materials designed for arsenic removal. researchgate.net

Table 2: Key Features of SEM-EDX for Materials Characterization

FeatureDescriptionReference
Imaging Resolution Down to approximately 50 nm lucideon.com
Elemental Detection Elements from Boron (B) to Uranium (U) lucideon.com
Detection Limits Between 0.1 wt.% and 100 wt.% lucideon.com
Analysis Type Qualitative and quantitative elemental composition lucideon.com, mst.or.jp
Applications Surface morphology, particle analysis, elemental mapping lucideon.com, researchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Characterization

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, enabling the analysis of materials at the nanoscale. researchgate.net With resolutions reaching the sub-nanometer scale, TEM allows for the visualization of atomic-scale structures, crystal lattices, and individual nanoparticles. researchgate.net

In the study of arsenic compounds, TEM is crucial for:

Determining the size, shape, and crystal structure of arsenic-containing nanoparticles. researchgate.netacs.org

Observing the interaction of arsenic species with other materials at the nanoscale. rsc.org

Identifying the phases of crystalline materials through electron diffraction patterns. researchgate.net

For instance, TEM has been used to characterize the formation of scorodite (FeAsO4·2H2O) crystals from amorphous iron arsenate precursors. collectionscanada.gc.ca It has also been employed to visualize silver nanoparticles and their association with arsenic-bearing iron-rich inclusions in contaminated soils. rsc.org In another study, TEM confirmed the nanoscale dimensions of fibers developed for arsenic removal. acs.org

Sample Preparation and Pre-concentration Strategies for Speciation Analysis

The accurate speciation analysis of arsenic often requires meticulous sample preparation and pre-concentration steps, especially when dealing with complex matrices or trace-level concentrations. nih.govtubitak.gov.tr These procedures are critical to eliminate interferences and enhance the analytical signal. nih.gov

Common strategies include:

Extraction: Various solvents and solutions are used to release arsenic species from the sample matrix. For plant materials, methanol-water or dilute nitric acid solutions have been employed. researchgate.net It is crucial to use methods that preserve the original arsenic species, as redox transformations can easily occur. researchgate.net

Microextraction Techniques (METs): These are modern, "green" approaches that use minimal amounts of solvents and offer high extraction efficiency. nih.govtubitak.gov.tr METs include Liquid Phase Microextraction (LPME) and Solid Phase Microextraction (SPME). nih.govtubitak.gov.tr

Pre-concentration: This step is often necessary to increase the concentration of the target analyte to a level detectable by the analytical instrument. nih.gov This can be achieved by extracting the analyte from a large sample volume into a much smaller volume. nih.gov

Digestion: For the analysis of total arsenic, strong acids like nitric, sulfuric, and perchloric acid are used to break down all organic arsenic forms into inorganic arsenic. nih.gov

The choice of sample preparation method is highly dependent on the sample type and the specific arsenic species of interest. For example, analyzing fresh plant samples is often recommended to avoid the breakdown of certain arsenic complexes during processes like lyophilization. researchgate.net

Table 3: Comparison of Sample Preparation Techniques for Arsenic Speciation

TechniquePrincipleAdvantagesCommon ApplicationsReference
Solvent Extraction Use of solvents (e.g., methanol/water, dilute acids) to dissolve and extract arsenic species from a solid matrix.Simple and widely applicable.Plant tissues, soils. researchgate.net
Liquid Phase Microextraction (LPME) Extraction of analytes from an aqueous sample into a small volume of an immiscible organic solvent.High enrichment factor, low solvent consumption, fast.Water samples. nih.gov
Solid Phase Microextraction (SPME) Use of a solid adsorbent coated on a fiber to extract analytes from a sample.Solvent-free, simple, can be automated.Water and environmental samples. nih.gov
Acid Digestion Use of strong acids and often heat to break down the sample matrix and convert all arsenic to inorganic forms.Ensures recovery of total arsenic.Biological tissues, complex matrices for total arsenic analysis. nih.gov

Environmental Geochemistry and Biogeochemical Cycling of Arsenic V Oxide Dihydrate

Occurrence and Distribution in Natural Environmental Compartments

Arsenic is widely distributed in the Earth's crust and is introduced into the environment through both natural processes and human activities. researchgate.netusgs.gov Arsenic(+5) oxide dihydrate, as a species of As(V), is found across aqueous, terrestrial, and atmospheric environments.

Aqueous Systems (Surface and Groundwater)

In oxygen-rich aqueous environments, the pentavalent state of arsenic, As(V) or arsenate, is the most thermodynamically stable and common form. nih.govwho.int Consequently, in well-oxygenated surface waters like rivers and lakes, As(V) is generally the predominant arsenic species. who.int It exists primarily as the oxyanions H₂AsO₄⁻ at pH levels below approximately 6.9 and as HAsO₄²⁻ at higher pH values. mdpi.com

Groundwater, a critical source of drinking water for millions globally, can also contain significant concentrations of As(V). mdpi.com The presence of As(V) in groundwater is often a result of the dissolution of arsenic-bearing rocks and minerals. who.intiwaponline.com Hydrogeochemical modeling of groundwater in some semi-arid regions has shown that As(V) is the major arsenic species present, indicating oxidizing conditions within the aquifer. mdpi.com While As(V) is generally less mobile than its trivalent counterpart, arsenite (As(III)), its presence in water systems remains a significant concern. erudit.org The mobilization of arsenic in groundwater, including As(V), can be triggered by natural processes like the weathering of minerals or exacerbated by anthropogenic activities. iwaponline.comnih.gov

Pedosphere (Soils and Sediments)

In the terrestrial environment, arsenic speciation is largely controlled by soil pH and redox potential. researchgate.net In aerated soils and sediments, As(V) is the predominant form. tandfonline.com It exhibits a strong tendency to bind to various mineral constituents, particularly iron and aluminum oxides and hydroxides, as well as clay minerals. osti.govusda.gov This adsorption to mineral surfaces is a key process that limits the mobility of As(V) in the soil environment. osti.govencyclopedia.pub

Studies have shown that As(V) is the dominant oxidation state in samples from mining areas, where it is often coprecipitated with or adsorbed on ferric oxyhydroxides. tandfonline.com The amount of As(V) that can be adsorbed depends on soil properties; for instance, soils with higher concentrations of iron oxides and clay content tend to have a greater affinity for As(V). usda.gov The strong partitioning of As(V) onto soil solids is, however, susceptible to changes in environmental conditions, particularly the onset of anaerobic (low-oxygen) conditions. researchgate.net

Atmospheric Deposition and Transport of Particulate As(V)

Arsenic enters the atmosphere from both natural sources, such as volcanic eruptions, and anthropogenic sources, including the smelting of non-ferrous metals and the combustion of fossil fuels. rsc.orgchemistryviews.org In the atmosphere, arsenic is primarily found in particulate form, often as oxides adsorbed onto particulate matter. rsc.org These arsenic-containing particles can be transported over long distances by wind. rsc.orgchemistryviews.org

Atmospheric arsenic is ultimately returned to the Earth's surface through wet and dry deposition. rsc.org While arsenic can exist in the atmosphere in various forms, As(V) compounds are formed from the oxidation of more volatile arsenic species. chemistryviews.org Studies measuring atmospheric deposition have quantified the flux of arsenic to terrestrial and aquatic ecosystems, highlighting the atmosphere as a significant pathway for the distribution of arsenic in the environment. aaqr.orgresearchgate.net For example, a study in central Taiwan measured the average monthly dry-deposited arsenic, with values ranging from approximately 1.42 to 2.23 ng/m²-min at one suburban site. aaqr.org

Geochemical Mobilization and Immobilization Pathways

The mobility of arsenic in the environment is dynamic and highly dependent on local geochemical conditions. The transformation between soluble and insoluble forms, and between different oxidation states, dictates its potential to contaminate water resources and enter the food chain.

pH- and Redox-Driven Release and Sequestration

The redox potential (Eh) and pH of the environment are primary factors controlling arsenic's speciation, solubility, and mobility. nih.govscispace.com

Redox Conditions : In oxidizing environments (redox potential above 100 mV), As(V) is the most stable form of arsenic. nih.gov Under these conditions, arsenic tends to be immobilized through adsorption onto mineral surfaces like iron oxyhydroxides. encyclopedia.pubcolumbia.edu Conversely, under reducing (anoxic) conditions, As(V) can be reduced to the more mobile and toxic As(III). nih.govscispace.com This reduction can lead to the release of arsenic from solid phases into the aqueous phase. Studies have shown that as redox potential decreases, the solubility of arsenic increases significantly. scispace.com

pH Influence : The pH of the surrounding water and soil also exerts a strong control on arsenic mobility. The adsorption of As(V) onto iron oxides is generally highest at acidic to neutral pH and decreases as the pH becomes more alkaline. nih.govnih.gov At pH values above 8.5, desorption of arsenic can increase, leading to its mobilization. osti.gov However, the relationship is complex; for example, acidic conditions can promote the dissolution of the iron oxide minerals themselves, which can also release the adsorbed arsenic. acs.org The removal of As(V) from aqueous solutions using certain adsorbents has been found to be optimal at a pH range of 5-7. nih.gov

Table 1: Effect of Redox Potential (Eh) and pH on Soluble Arsenic Concentration in a Contaminated Soil (Data adapted from research findings on arsenic speciation and solubility) scispace.com

Redox Potential (mV)pHSoluble As(V) (% of total soluble As)Total Soluble Arsenic (µmol/L)
5005.0~98%~2
2005.0~95%~3
05.0~40%~10
5008.0~90%~8
2008.0~85%~12
08.0~20%~20
-2008.0<10%~26

This interactive table summarizes experimental data showing that arsenic solubility is low and dominated by As(V) at high redox potentials (oxidizing conditions). As conditions become more reducing (lower Eh) and more alkaline (higher pH), total soluble arsenic increases, and the proportion of As(V) decreases.

Dissolution of Arsenic-Bearing Minerals and Adsorbents

The primary release of arsenic into the environment often originates from the weathering and dissolution of arsenic-containing minerals. who.intiwaponline.com

Mineral Dissolution : Many sulfide (B99878) minerals, such as arsenopyrite (B74077), contain arsenic. acs.org The oxidative dissolution of these minerals, often triggered by the introduction of oxygenated water into previously anoxic environments, can release hazardous levels of arsenic into groundwater. acs.orgnih.govescholarship.org The rate of this dissolution can be influenced by factors like water acidity and flow velocity. acs.orgnih.gov

Reductive Dissolution of Adsorbents : Iron and manganese oxyhydroxides are crucial adsorbents for As(V) in soils and sediments. encyclopedia.pubcaltech.edu Under reducing conditions, which can be spurred by microbial activity, these iron (Fe(III)) and manganese (Mn(IV)) oxides can be dissolved. encyclopedia.pubscispace.com This process, known as reductive dissolution, breaks down the mineral adsorbent and releases the associated arsenic into the surrounding water. researchgate.netencyclopedia.pub This mechanism is considered a major pathway for arsenic contamination in many aquifers worldwide. nih.govencyclopedia.pub

Table 2: Research Findings on Arsenic Mobilization Mechanisms

MechanismControlling FactorsEnvironmental Impact
Oxidative Dissolution Presence of oxygen, water acidity (pH), mineral type (e.g., arsenopyrite)Releases arsenic from sulfide minerals into groundwater, particularly in mining areas or where water tables fluctuate. acs.orgescholarship.org
Reductive Dissolution Low redox potential, microbial activity, presence of organic matterDissolves iron and manganese oxides, releasing adsorbed As(V) into groundwater; a major cause of contamination in alluvial aquifers. researchgate.netencyclopedia.pubscispace.com
pH-driven Desorption High pH (>8.5)Decreases adsorption of As(V) onto mineral surfaces, increasing its concentration in water. osti.govnih.gov
Competitive Displacement High concentrations of other anions (e.g., phosphate)Phosphate (B84403) can compete with arsenate for adsorption sites on mineral surfaces, leading to the release of As(V). nih.gov

This interactive table outlines the key geochemical processes that lead to the mobilization of arsenic, including As(V), in the environment, highlighting the critical role of redox conditions, pH, and mineral stability.

Leaching from Anthropogenic Sources (e.g., treated wood)

A significant anthropogenic source of arsenic in the environment is wood treated with preservatives like chromated copper arsenate (CCA). orst.edubetterhealth.vic.gov.au This treatment was historically used to protect wood from insects and fungal decay. betterhealth.vic.gov.au The preservative contains copper, chromium, and arsenic, with chromium acting as a fixative to "lock" the other two elements into the wood. betterhealth.vic.gov.au However, over time, these chemicals can leach from the treated wood into the surrounding environment, including soil and water. orst.eduorst.edu

The rate and extent of arsenic leaching are influenced by several factors:

Environmental Exposure: The duration of exposure to environmental elements like rain, sun, and wind affects leaching. orst.edu

Wood Characteristics: The size, type, and surface area of the treated wood play a role. orst.edu

Protective Coatings: The presence of sealants can reduce the rate of leaching. orst.edu

Water and Soil Conditions: The amount of water movement and the type of soil (sandy, clay, or organic) impact the mobility of leached arsenic. orst.edu Generally, arsenic is most mobile in sandy soils and water, and least mobile in organic soils. orst.edu

pH: Leaching of arsenic tends to be higher at lower pH values (pH 4-6). researchgate.net

Studies have shown that arsenic leached from CCA-treated wood is a potential environmental concern. nih.gov For instance, runoff from decks constructed with CCA-treated wood has been found to contain significantly elevated arsenic concentrations compared to untreated wood. researchgate.net In landfill scenarios, where large quantities of treated wood are disposed of, the leaching of arsenic can impact the composition of the landfill leachate. acs.orgnih.gov Research simulating landfill conditions has measured average arsenic concentrations in leachate as high as 42 mg/L. nih.gov The dominant form of arsenic leached can vary depending on the landfill environment, with As(V) being more prevalent in monofill and construction and demolition (C&D) landfills, and the more toxic arsenite (As(III)) being more common in municipal solid waste (MSW) landfills. acs.orgnih.gov

Table 1: Arsenic Leaching from CCA-Treated Wood in Simulated Landfill Lysimeters

Lysimeter TypeOverall Arsenic Leaching Rate (% per meter of water added)Dominant Arsenic SpeciesReference
Wood Monofill0.69%As(V) acs.orgnih.gov
C&D Landfill0.36%As(V) acs.orgnih.gov
MSW Landfill0.84%As(III) acs.orgnih.gov

Biogeochemical Transformations by Microorganisms

Microorganisms play a crucial role in the biogeochemical cycling of arsenic by mediating its transformation between different oxidation states. nih.govum.es These transformations significantly affect the mobility and toxicity of arsenic in the environment.

Microbial-Mediated Oxidation of Arsenic(III) to Arsenic(V)

The biological oxidation of the more toxic and mobile arsenite (As(III)) to the less toxic and more readily adsorbed arsenate (As(V)) is a key process in arsenic detoxification and bioremediation. frontiersin.orgnih.gov This process is carried out by a diverse group of microorganisms, including bacteria found in various environments, from aquatic systems to subarctic mine waste. nih.govusgs.gov These microorganisms utilize an enzyme called arsenite oxidase to catalyze the oxidation of As(III) to As(V). frontiersin.org This transformation can provide energy for the microorganisms. frontiersin.orgnih.gov The presence of arsenite-oxidizing bacteria has been observed in acid mine waters, where they contribute to the predominance of As(V) in superficial waters. tandfonline.com Some of these bacteria are psychrotolerant, meaning they can function at low temperatures, which has implications for arsenic bioremediation in colder climates. usgs.gov

Microbial-Mediated Reduction of Arsenic(V) to Arsenic(III)

Conversely, some microorganisms can reduce arsenate (As(V)) to arsenite (As(III)). wikipedia.org This process, known as dissimilatory arsenate reduction, is carried out by a phylogenetically diverse group of prokaryotes that use As(V) as a terminal electron acceptor for respiration in anaerobic environments. wikipedia.org The reduction is catalyzed by enzymes called arsenate reductases. wikipedia.org This transformation increases the mobility and toxicity of arsenic. oup.com The reduction of As(V) can occur both intracellularly as a detoxification mechanism and extracellularly. acs.orgtandfonline.com Studies have shown that extracellular reduction on the cell surfaces of common bacteria like E. coli and B. subtilis can be a dominant process. acs.orgnih.gov

Influence of Organic Matter on Biogeochemical Cycling

Organic matter plays a multifaceted role in the biogeochemical cycling of arsenic. um.eslidsen.com It can form stable compounds with arsenic, influencing its speciation and mobility. um.eslidsen.com In anoxic environments with high concentrations of organic matter, a reducing environment is created that facilitates the mobilization of arsenic from sediments. um.eslidsen.com Organic matter can serve as an electron donor for microorganisms that reduce Fe(III) and As(V), leading to the release of both Fe(II) and As(III) into the water. nih.govnih.gov The presence of certain organic compounds can also form stable complexes with As(III), potentially increasing its mobility under oxic conditions. acs.org The interaction between iron, organic matter, and arsenic is a key factor controlling arsenic's bioavailability and movement in soil and groundwater systems. acs.org

Transport and Mobility in Hydrologic Systems

The movement of dissolved arsenic, including As(V), through aquatic environments is governed by various physical and chemical processes.

Advection-Dispersion Processes of Dissolved Arsenic(V)

The transport of dissolved arsenic in groundwater and surface water is primarily controlled by advection and dispersion. researchgate.net Advection is the transport of a substance by the bulk movement of the fluid (e.g., groundwater flow), while dispersion refers to the spreading of the contaminant from the main flow path due to both molecular diffusion and variations in water velocity. researchgate.net

Mathematical models based on the advection-dispersion equation are used to simulate and predict the movement of arsenic in river basins and groundwater systems. researchgate.netacs.org These models consider factors such as water flow velocity, the dispersion coefficient, and the retardation factor, which accounts for the interaction of arsenic with sediments and aquifer materials. acs.org The mobility of arsenic is significantly influenced by adsorption and desorption reactions with solid phases like iron oxides, aluminum oxides, and clay minerals. blm.gov As(V) tends to adsorb strongly to these surfaces, particularly iron oxides, under acidic to neutral pH conditions, which can retard its movement in hydrologic systems. blm.gov However, under alkaline conditions, As(V) is more likely to desorb and become mobile. blm.gov The continuous release of arsenic from sources like mine tailings can lead to elevated concentrations in both surface water and groundwater, with the transport being influenced by hydrological events and biogeochemical reactions within the hyporheic zone (the region of sediment and porous space beneath and alongside a stream bed). researchgate.net

Role of Colloids and Particulates in Arsenic Transport

The transport and fate of arsenic in the environment are intricately linked to its association with mobile colloidal particles and larger particulates. Colloids, which are particles with diameters ranging from nanometers to micrometers, and suspended particulates serve as significant vectors for arsenic migration in soils, sediments, and aquatic systems. iaea.org Arsenic(V) oxide dihydrate, once dissolved in water, releases arsenate (As(V)), the predominant form of arsenic in oxic environments. mdpi.com This arsenate species readily adsorbs onto the surfaces of various mineral and organic colloids, a process that dictates its subsequent mobility and bioavailability.

The primary mechanism by which colloids and particulates facilitate arsenic transport is through adsorption. Arsenate has a high affinity for the surfaces of iron, aluminum, and manganese oxides and hydroxides, which are abundant as colloidal coatings on other minerals or as discrete nanoparticles in the environment. caltech.edu Studies have shown that arsenic released from sources like smelter emissions can dissolve and subsequently adsorb onto soil minerals and colloids. nih.gov This process can limit the downward movement of arsenic in the soil column, but also means that if these colloids are mobilized, the associated arsenic will be transported with them. nih.gov

Research has identified several key types of colloidal materials that are instrumental in arsenic transport:

Iron (Oxy)hydroxides: Colloidal iron (oxy)hydroxides, such as goethite and ferrihydrite, are recognized as the most significant carriers for arsenic. researchgate.netresearchgate.net The strong affinity of arsenate for these mineral surfaces means that the mobilization of iron colloids, often triggered by changes in solution chemistry like ionic strength, directly leads to the transport of adsorbed arsenic. nih.gov In paddy soils, for instance, organic matter-stabilized colloidal iron has been identified as the main carrier of arsenic. acs.orgnih.gov

Aluminum Oxides and Hydroxides: Similar to iron oxides, aluminum-bearing phases, including amorphous aluminum oxyhydroxides and gibbsite, play a role in binding and transporting arsenic. nih.govresearchgate.net

Clay Minerals: Clay minerals like kaolinite, illite (B577164), and montmorillonite (B579905) can adsorb arsenate and act as transport vectors. acs.org The extent of adsorption and subsequent transport depends on the specific clay mineral, pH, and the presence of other ions in the solution. acs.orgscirp.org

Organic Matter: Natural organic matter (NOM) can influence arsenic transport in multiple ways. It can compete with arsenate for adsorption sites on mineral surfaces, but it can also form arsenic-bearing organic-metal complexes and stabilize mineral colloids, preventing them from aggregating and settling. nih.gov This stabilization enhances the transport potential of arsenic-laden colloids. nih.gov

The mobility of these arsenic-bearing colloids is governed by various environmental factors. A decrease in the ionic strength of soil water, for example, such as during rainfall or snowmelt, can destabilize soil aggregates and lead to the release and mobilization of colloids. nih.gov Changes in pH and redox potential can also alter the surface charge of both the colloids and the arsenic species, affecting adsorption and desorption processes and potentially releasing dissolved arsenic from transported colloids. acs.orgnih.govmdpi.com For example, under reducing conditions, the dissolution of iron (oxy)hydroxide colloids can release previously bound arsenic into the water. acs.orgnih.gov

The physical transport of arsenic oxide particles themselves, as well as arsenic adsorbed on soil colloids, can contribute to the migration of arsenic within the soil profile. nih.gov This colloid-facilitated transport is a critical pathway that can move significant quantities of arsenic into surface and groundwaters, posing a risk to aquatic ecosystems and drinking water sources. scirp.org

Interactive Data Table: Colloids in Arsenic Transport

The table below summarizes findings on the role of different colloidal particles in the transport of arsenic.

Colloidal MaterialKey Findings on Arsenic TransportRelevant ConditionsSource(s)
Iron (Oxy)hydroxides (e.g., Goethite, Ferrihydrite) Act as the primary carriers for arsenic due to strong adsorption of arsenate (As(V)). Mobilization of these colloids enhances arsenic transport.Changes in ionic strength and redox conditions. nih.govacs.orgnih.gov researchgate.netnih.govacs.orgnih.gov
Aluminum Oxyhydroxides Adsorb arsenate, facilitating its transport when the colloids are mobilized.Found in smelter-impacted soils. nih.gov nih.gov
Clay Minerals (e.g., Kaolinite, Illite) Adsorb As(V) and can act as transport vectors. Adsorption is pH-dependent.Varies with mineral type and solution chemistry. acs.orgscirp.org nih.govacs.orgscirp.org
Organic Matter (OM) Can stabilize mineral colloids, preventing aggregation and enhancing their transport potential. Can also form mobile arsenic-organic complexes.Significant in paddy soils and where OM is abundant. nih.govacs.orgnih.gov nih.govacs.orgnih.govnih.gov
Iron-Organic Matter Composites Identified as the main arsenic carriers in some soil systems, particularly under changing redox conditions.Common in paddy soils. acs.orgnih.gov acs.orgnih.gov

Theoretical and Computational Studies on Arsenic V Oxide Dihydrate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules, such as their geometry, electron distribution, and the nature of their chemical bonds.

Density Functional Theory (DFT) for Molecular and Solid-State Systems

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules and materials. acs.org It offers a balance between accuracy and computational cost, making it suitable for studying complex systems like the interaction of arsenate with other molecules and surfaces. acs.orgwalshmedicalmedia.com

DFT calculations have been employed to explore the mechanisms of arsenate adsorption on various mineral surfaces, such as iron and aluminum oxides. mdpi.comnih.gov These studies often model the arsenate species (H₂AsO₄⁻, HAsO₄²⁻) interacting with clusters of atoms that represent the mineral surface. mdpi.comnih.gov By calculating the geometry and energy of these systems, researchers can determine the most stable adsorption configurations. For instance, studies on alumina (B75360) surfaces show that arsenate prefers to bind in a bidentate binuclear fashion, forming two bonds with two different aluminum atoms on the surface. mdpi.com The calculated As-O bond distances in these complexes are in close agreement with experimental values obtained from techniques like EXAFS (Extended X-ray Absorption Fine Structure). mdpi.com

The choice of functional and basis set is crucial for the accuracy of DFT results. mdpi.comsemanticscholar.org Common functionals like B3LYP, often paired with basis sets such as 6-31G(d) or 6-311++G(2d,2p), have been shown to provide reliable predictions for the geometries and relative energies of arsenic compounds. acs.orgmdpi.comsemanticscholar.org DFT calculations can also elucidate the electronic properties, such as the distribution of molecular orbitals (e.g., HOMO and LUMO) and the density of states, which helps in understanding the nature of the bonding between arsenic and other atoms. mdpi.comchemicalpapers.com For example, analysis of the projected density of states for arsenate adsorbed on alumina reveals the overlap between arsenic and oxygen orbitals, confirming the covalent character of the As-O bond. mdpi.com

Recent DFT studies have also calculated the energy barriers for reactions involving arsenate, providing insight into its chemical reactivity. nih.gov For example, the energy barrier for the reaction of arsenate with a thiol molecule was calculated to be 32.8 kcal/mol, which helps in comparing its reactivity to other arsenic species. nih.gov

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are often more computationally demanding than DFT but can provide highly accurate results, particularly for spectroscopic properties. researchgate.net

These methods are invaluable for predicting the vibrational spectra (Infrared and Raman) of arsenic compounds. researchgate.netacs.orgresearchgate.net By calculating the harmonic force fields and vibrational frequencies, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as As-O stretching and As-OH bending modes. researchgate.netacs.org Theoretical studies have shown that the vibrational frequencies of the arsenate ion are sensitive to its environment, particularly to protonation and hydration. princeton.edu

A study using MP2/6-31+G* level of theory investigated the effect of hydration on the vibrational spectrum of the hydrogen arsenate ion (HAsO₄²⁻) by modeling clusters with an increasing number of water molecules. researchgate.net The calculations predicted that the As-O(H) stretching and AsOH bending modes are strongly affected by the surrounding water molecules. researchgate.net This information is critical for interpreting the spectra of arsenate in aqueous solutions and at mineral-water interfaces. princeton.edu The table below summarizes some theoretically predicted vibrational frequencies for arsenate-related species.

Species/ComplexVibrational ModePredicted Wavenumber (cm⁻¹)Method/Basis SetReference
H₃AsO₄⁰ (aq)As-OH symmetric stretch~790Semi-empirical princeton.edu
H₂AsO₄⁻ (aq)As-OH symmetric stretch~770Semi-empirical princeton.edu
HAsO₄²⁻ (aq)As-OH symmetric stretch~720Semi-empirical princeton.edu
AsO₄³⁻ (uncomplexed)As-O symmetric stretch>820Semi-empirical princeton.edu

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide detailed information on static systems, molecular dynamics (MD) simulations are used to study the time-dependent behavior of atoms and molecules. acs.orgphyschemres.org MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how the system evolves over time.

Interfacial Processes at Mineral-Water Interfaces

MD simulations are particularly powerful for investigating the complex environment at the interface between minerals and water. cnislab.com These simulations can model the adsorption and desorption of arsenate ions onto mineral surfaces, revealing the dynamic nature of these processes. tandfonline.comresearchgate.net For example, simulations can track the movement of water molecules and ions near the surface, showing how the surface influences the structure and dynamics of the surrounding water. cnislab.com

These studies have provided molecular-level insights into the biphasic kinetics often observed in arsenic adsorption experiments, where an initial fast adsorption is followed by a much slower process. nih.gov MD simulations, often combined with DFT, suggest this is due to the conversion of initially formed, physically adsorbed complexes into more stable, inner-sphere chemical complexes, which involves overcoming significant energy barriers. nih.gov

Solvation and Hydration Shell Dynamics of Arsenate Ions

In aqueous solution, ions are surrounded by a shell of water molecules, known as the hydration or solvation shell. tandfonline.commdpi.com The structure and dynamics of this shell are crucial for understanding the ion's reactivity and transport properties. MD simulations have been used extensively to characterize the hydration shell of the arsenate ion (AsO₄³⁻) and its protonated forms. tandfonline.comresearchgate.net

These simulations provide detailed information on the number of water molecules in the hydration shell (the coordination number), the distances between the ion and the water molecules, and the orientation of the water molecules. tandfonline.com Studies have found that the arsenate ion is coordinated by approximately 10 to 11 water molecules. tandfonline.comresearchgate.net The dynamics of the hydration shell can be quantified by calculating the residence time of water molecules within the shell and the lifetime of the hydrogen bonds formed between the arsenate ion and water. tandfonline.com A combined quantum mechanics/molecular dynamics study calculated the lifetime of arsenate-water hydrogen bonds to be around 366 picoseconds at 298 K. tandfonline.comresearchgate.net

PropertyValueMethodReference
Coordination Number (AsO₄³⁻)10-11Molecular Dynamics (MD) tandfonline.comresearchgate.net
AsO₄³⁻-Water H-bond Lifetime (298 K)366.09 psMD with QM/MM tandfonline.comresearchgate.net
AsO₄³⁻-Water H-bond Lifetime (310 K)181.63 psMD with QM/MM tandfonline.comresearchgate.net
Hydration Shell Radius~0.9 nmMolecular Dynamics (MD) tandfonline.comresearchgate.net
Coordination Number (As(OH)₃)~7 (lower hemisphere)Born-Oppenheimer MD rsc.org
Coordination Number (AsO(OH)₃)~7 (lower hemisphere)Born-Oppenheimer MD rsc.org

Thermodynamic and Kinetic Modeling of Arsenic Speciation

Thermodynamic and kinetic modeling are essential tools for predicting the chemical form (speciation) and fate of arsenic in aqueous environments. brgm.fr The speciation of arsenic(V) is governed by pH-dependent protonation/deprotonation equilibria. viu.ca Arsenic acid (H₃AsO₄) is a triprotic acid, meaning it can donate three protons in successive steps. wikipedia.org The equilibrium constants for these reactions, known as acidity constants (pKa values), determine the dominant arsenic species at a given pH. wikipedia.orgquora.com

Equilibrium ReactionpKa ValueReference
H₃AsO₄ ⇌ H₂AsO₄⁻ + H⁺pKa₁ = 2.19 - 2.31 wikipedia.orgoup.combartleby.com
H₂AsO₄⁻ ⇌ HAsO₄²⁻ + H⁺pKa₂ = 6.76 - 7.05 wikipedia.orgoup.combartleby.com
HAsO₄²⁻ ⇌ AsO₄³⁻ + H⁺pKa₃ = 11.5 - 11.9 wikipedia.orgoup.combartleby.com

Thermodynamic models use these constants, along with data for other potential complexation reactions, to calculate the distribution of species under various conditions. brgm.frnih.govresearchgate.net Geochemical modeling software, such as PHREEQC, incorporates extensive thermodynamic databases to predict arsenic speciation, solubility, and interaction with minerals in complex environmental systems. brgm.fr The accuracy of these models depends heavily on the quality of the underlying thermodynamic data, and significant research has been dedicated to critically evaluating and refining these values. brgm.frresearchgate.netgeoscienceworld.org

Kinetic modeling focuses on the rates of chemical reactions, such as the adsorption of arsenate onto mineral surfaces or its oxidation and reduction. nih.govnih.govresearchgate.netconicet.gov.ar Adsorption kinetics are often described using models like the pseudo-first-order or pseudo-second-order models. researchgate.net Many studies have shown that arsenate adsorption onto iron oxides follows a biphasic kinetic pattern with a rapid initial uptake followed by a much slower approach to equilibrium. nih.govnih.gov Kinetic models based on DFT calculations have been developed to explain this behavior, attributing the slow phase to the high activation energy required for the rearrangement of surface complexes from monodentate to more stable bidentate configurations. nih.govchimicatechnoacta.ru For example, the conversion of monodentate to bidentate arsenate complexes on ferric hydroxide (B78521) can have Gibbs free energies of activation ranging from 79 to 112 kJ/mol. nih.gov

Geochemical Speciation Codes and Stability Constants

Geochemical speciation codes are computational models that predict the chemical form (speciation) of elements in natural waters and other geological systems. For arsenic, these codes are crucial for understanding its mobility, bioavailability, and toxicity, as these factors are highly dependent on its chemical form. Arsenic(V) oxide dihydrate, which exists in aqueous solution as arsenic acid (H₃AsO₄) and its conjugate bases, is a key component in these models.

The stability of arsenate species in aqueous solution is described by dissociation constants (pKa values). These constants are fundamental parameters used in geochemical speciation codes. The successive dissociation reactions for arsenic acid are as follows:

H₃AsO₄ ⇌ H₂AsO₄⁻ + H⁺ (pKa₁) H₂AsO₄⁻ ⇌ HAsO₄²⁻ + H⁺ (pKa₂) HAsO₄²⁻ ⇌ AsO₄³⁻ + H⁺ (pKa₃)

Reported pKa values for arsenic acid show good agreement across different studies, with recommended values around 2.2, 6.9, and 11.5. brgm.frmdpi.com For instance, values of 2.24, 6.96, and 11.5 have been proposed, which are consistent with the values of 2.25, 6.76, and 11.60 used in the EQ3/6 database. brgm.fr

Table 1: Dissociation Constants (pKa) of Arsenic Acid at 25°C

Dissociation SteppKa Value RangeRecommended Value
pKa₁2.20 - 2.252.24
pKa₂6.76 - 7.0896.96
pKa₃11.5 - 11.6011.5

The stability of metal-arsenate complexes is also a critical factor in geochemical modeling. Stability constants for various metal arsenate complexes have been estimated using different computational techniques, which helps in understanding the behavior of arsenic in subsurface waters. brgm.fr

Prediction of Reaction Pathways and Rate Constants

Computational methods, such as Density Functional Theory (DFT), are employed to predict reaction pathways and calculate rate constants for reactions involving arsenic species. mdpi.com These calculations provide a molecular-level understanding of adsorption processes, which are fundamental to the mobility of arsenic in the environment.

For the adsorption of arsenate onto iron(III) (hydr)oxides, DFT calculations can determine the structures and adsorption energies of different surface complexes. mdpi.com These studies help in understanding the mechanism of how arsenate binds to mineral surfaces. The calculations can also predict the vibrational frequencies of these surface complexes, which can be compared with experimental spectroscopic data. princeton.edu

The prediction of biotransformation pathways is another area where computational tools are applied. Servers like BioTransformer can predict the plausible enzyme-catalyzed reaction pathways for arsenic compounds in biological systems, such as the human gut microbiota. scialert.net This is crucial for understanding the metabolism and potential toxicity of ingested arsenic.

Crystallographic Prediction and Lattice Dynamics

Computational modeling is also instrumental in predicting the crystal structures of arsenic compounds and understanding their dynamic properties under various conditions.

Simulation of Hydrate (B1144303) Structures and Polymorphism

The prediction of crystal structures from first principles, known as crystal structure prediction (CSP), is a growing field. researchgate.net For a compound like Arsenic(V) Oxide Dihydrate, CSP methods can be used to generate and rank possible crystal structures based on their calculated lattice energies. This can help in identifying the most stable polymorphs and understanding the factors that govern their formation.

Simulations can explore the various hydrated forms of arsenic(V) oxide. Arsenic acid is known to exist as a hemihydrate, and excessive drying can lead to the formation of As₂O₅·5/3H₂O. nih.gov Computational studies can provide insights into the energetic stability and structural details of these different hydrates. The study of isostructural compounds, such as the intercalates of arsenic(III) oxide with alkali halides, provides a basis for understanding the structural principles that may also apply to arsenate hydrates. acs.org

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of materials science. While specific studies on the polymorphism of Arsenic(V) Oxide Dihydrate are not abundant in the provided search results, the principles of CSP are directly applicable. Genetic polymorphisms in enzymes involved in arsenic metabolism, such as AS3MT, have been studied, which highlights the importance of structural variations at a biological level. mdpi.comnih.govmdpi.comnih.gov

Vibrational and Elastic Properties under Pressure

High-pressure studies, both experimental and computational, can reveal important information about the vibrational and elastic properties of materials. For arsenate compounds, such studies can elucidate the compression mechanisms and the behavior of hydrogen bonding under pressure.

A study on gallium arsenate dihydrate (GaAsO₄·2H₂O), which is isostructural with other M³⁺AsO₄·2H₂O compounds, provides a model for understanding the high-pressure behavior of such hydrates. acs.org High-pressure single-crystal X-ray diffraction was used to determine the bulk modulus and the anisotropic compressibility of the structure. acs.org The bulk modulus, a measure of a substance's resistance to uniform compression, was found to be 51.1(3) GPa for GaAsO₄·2H₂O. acs.org

Applications and Advanced Chemical Engineering Strategies Based on Arsenic V Chemistry Excluding Biological/medical

Material Science Applications

Role in Semiconductor Manufacturing and Doping

Arsenic(V) compounds, particularly arsenic(V) oxide (As2O5), play a crucial, albeit controlled, role in the manufacturing of semiconductors. oeko.info The fundamental purpose of incorporating arsenic into a semiconductor substrate like silicon is to alter its electrical properties through a process known as doping. oeko.info

In its pure state, silicon is an intrinsic semiconductor with limited ability to conduct electricity. oeko.info To enhance its conductivity for use in electronic devices, impurities or "dopants" are intentionally introduced into the silicon crystal lattice. oeko.infonih.gov Arsenic, with five valence electrons, serves as an n-type dopant. When an arsenic atom replaces a silicon atom (which has four valence electrons) in the crystal lattice, four of its valence electrons form covalent bonds with the neighboring silicon atoms, and the fifth electron is loosely bound. This excess electron can easily move into the conduction band, thereby increasing the material's electrical conductivity. oeko.info

Arsenic(V) oxide can be used as a solid source for this diffusion process. cityu.edu.hk In this method, the silicon wafer is heated in a furnace in the presence of As2O5. At high temperatures, the arsenic oxide decomposes, and arsenic atoms diffuse into the silicon substrate, creating a region with n-type characteristics. The depth and concentration of this doped layer are critical parameters in device fabrication and are controlled by factors such as temperature and diffusion time. cityu.edu.hk

The use of arsenic is fundamental for creating specific types of semiconductor devices. oeko.info Gallium arsenide (GaAs), a III-V semiconductor, is a critical material for a variety of electronic applications, including integrated circuits, light-emitting diodes (LEDs), and laser diodes. oeko.inforesearchgate.net While arsenic is essential, its use in semiconductor manufacturing is rigorously managed within closed systems to ensure safety. oeko.info

Catalytic Properties in Inorganic Chemical Synthesis

Arsenic(V) oxide and related compounds exhibit catalytic activity in certain inorganic chemical reactions. While not as broadly applied as other metal oxide catalysts, their properties are leveraged in specific synthetic processes.

One notable application is in the synthesis of other metal arsenates. thermofisher.com Arsenic(V) oxide can serve as a precursor or reactant in the production of various arsenate salts. These materials have found use in pigments, and historically in certain industrial applications. nih.gov

Furthermore, arsenic oxides have been investigated for their catalytic role in gas-phase reactions. For instance, the presence of arsenic oxide can influence the performance of catalysts used for DeNOx (denitrification of flue gases) applications, although this can sometimes be a deactivating effect. acs.org

Environmental Engineering Approaches for Arsenic Species Control

Development of Adsorbents for Arsenic Removal (e.g., Iron Oxyhydroxide-Based Materials)

The removal of arsenic, particularly the pentavalent form (As(V)), from contaminated water is a critical area of environmental engineering. A prominent and widely studied method is adsorption, which utilizes materials with a high affinity for arsenic species. Among the most effective and accessible adsorbents are iron-based materials, especially iron oxyhydroxides. nih.govmdpi.comscispace.com

Iron oxyhydroxides, such as goethite (α-FeOOH), akaganèite (β-FeOOH), and ferrihydrite, are highly effective due to their large surface area and strong specific adsorption of arsenic. nih.govscispace.com These materials can be synthesized or are naturally occurring in minerals like laterite. nih.gov The mechanism of removal involves the formation of inner-sphere complexes between the arsenate ions and the iron oxyhydroxide surface. scispace.com

The effectiveness of these adsorbents is demonstrated by their high adsorption capacities. For example, akaganèite has shown an adsorption capacity as high as 120 mg/g at a pH of 7.5. scispace.com Commercial products like granular ferric hydroxide (B78521) (GFH) are often composed of β-FeOOH and have been successfully used for arsenic removal. nih.govscispace.com

The table below summarizes the adsorption capacities of various iron-based materials for arsenic(V).

Adsorbent MaterialLangmuir Maximum Adsorption Capacity (Qmax) for As(V) (mg/g)Reference
Granular Ferric Hydroxide (GFH)44.04 pwr.edu.pl
Akaganèite (β-FeOOH)120 scispace.com
Goethite (α-FeOOH)Varies based on synthesis and conditions nih.gov
Iron-rich LateriteHigher than goethite, magnetite, and hematite (B75146) due to larger specific surface area nih.gov

The adsorption process is influenced by factors such as pH, initial arsenic concentration, and the presence of competing ions. pwr.edu.plnih.gov Generally, arsenate (As(V)) is more effectively adsorbed by iron oxyhydroxides than arsenite (As(III)). pwr.edu.pl

Chemical Immobilization Techniques for Arsenic in Contaminated Media

In situations where arsenic has contaminated soil and sediment, in-situ chemical immobilization is a key remediation strategy. researchgate.net This approach aims to reduce the mobility and bioavailability of arsenic by transforming it into less soluble and more stable forms within the contaminated medium. researchgate.netmdpi.com

Iron-based amendments are central to these techniques. researchgate.netresearchgate.net The addition of materials like iron(II) sulfate (B86663) or zero-valent iron to contaminated soils can effectively immobilize arsenic. researchgate.nettandfonline.com These amendments promote the precipitation and co-precipitation of arsenic with newly formed iron oxides and hydroxides. researchgate.net The strong affinity of arsenic for these iron mineral surfaces leads to its sequestration from the mobile soil pore water. researchgate.net

Studies have shown significant reductions in leachable arsenic following the application of iron amendments. For instance, the addition of iron(II) sulfate to contaminated soils resulted in 89.9% to 99.8% immobilization of arsenic in column experiments. researchgate.net The long-term stability of the immobilized arsenic is a critical consideration and depends on the environmental conditions, such as pH and redox potential. researchgate.net

The table below provides examples of amendments used for arsenic immobilization.

Immobilizing AgentMechanismEffectivenessReference
Iron(II) SulfatePromotes formation of iron oxides that adsorb and co-precipitate arsenic.89.9% to 99.8% arsenic immobilization in treated soil columns. researchgate.net
Steel Shots (SS) and Beringite (B)Adsorption and potential surface precipitation.Effective in reducing arsenic mobility in soils. tandfonline.com
Zero-Valent Iron (ZVI)Adsorption and co-precipitation with iron corrosion products.Can effectively immobilize arsenic in anaerobic soils. tandfonline.com

The choice of amendment and its application rate are tailored to the specific soil characteristics and the nature of the arsenic contamination. researchgate.nettandfonline.com

Advanced Oxidation Processes for Arsenic(III) to Arsenic(V) Conversion

The oxidation state of arsenic significantly influences its mobility and toxicity. Arsenite (As(III)) is generally more mobile and toxic than arsenate (As(V)). iwaponline.com Therefore, a common and effective strategy in arsenic remediation is to oxidize As(III) to As(V), which can then be more easily removed by adsorption or precipitation. iwaponline.comwwdmag.com Advanced Oxidation Processes (AOPs) are a class of technologies that generate highly reactive species, such as hydroxyl radicals (•OH), to achieve this conversion. researchgate.net

Several AOPs have been investigated for the oxidation of As(III):

Ozonation: Ozone (O3) is a powerful oxidant that can effectively convert As(III) to As(V). iwaponline.comresearchgate.net The use of ozone nanobubbles has been shown to be highly efficient, achieving 99% oxidation of As(III) within 20 minutes under acidic conditions. researchgate.net

UV/H2O2: This process involves the photolysis of hydrogen peroxide (H2O2) by ultraviolet (UVC) light to generate hydroxyl radicals. It has been demonstrated to be more effective than H2O2 alone for As(III) oxidation. unimi.it

UV/NaOCl: Similar to UV/H2O2, this method uses UVC light to activate sodium hypochlorite (B82951) (NaOCl), enhancing the oxidation of As(III) to As(V). unimi.it This process was found to be a good compromise between oxidation efficiency, oxidant dose, and treatment time. unimi.it

Photocatalytic Oxidation: This technique utilizes semiconductor materials, such as zinc oxide (ZnO) or titanium dioxide (TiO2), which upon UV irradiation, generate electron-hole pairs that lead to the formation of reactive oxygen species. iwaponline.comnih.gov These species then oxidize As(III) to As(V). nih.gov

The efficiency of these AOPs can be influenced by factors like pH, the presence of other substances in the water, and the specific operating parameters of the system. researchgate.netunimi.it The following table compares the effectiveness of different oxidation methods.

Oxidation ProcessKey FeaturesAs(III) to As(V) Conversion EfficiencyReference
Ozone NanobubblesRapid oxidation, effective in acidic pH.99% oxidation in 20 minutes. researchgate.net
UVC/H2O2Generates hydroxyl radicals for oxidation.99% removal (oxidation followed by adsorption). unimi.it
UVC/NaOClEffective with lower oxidant dose compared to non-photo-activated process.99% removal (oxidation followed by adsorption). unimi.it
ChlorineCommon and effective oxidant.Complete oxidation in less than one minute under certain conditions. wwdmag.com
Permanganate (B83412)As fast or faster than chlorine, especially in the presence of reductants.Complete oxidation achieved rapidly. wwdmag.com

Following oxidation, the resulting As(V) is typically removed through adsorption onto materials like iron oxyhydroxides or layered double hydroxides. nih.govunimi.it

Coagulation-Flocculation Strategies for Arsenate Precipitation

Coagulation-flocculation is a robust and widely implemented physicochemical water treatment process for the removal of arsenic, particularly the arsenate [As(V)] species. ajrconline.orgresearchgate.net This technique's effectiveness relies on the transformation of dissolved arsenic into an insoluble solid phase, which can then be separated from the water through sedimentation and/or filtration. ajrconline.org The fundamental mechanism involves the addition of a chemical coagulant, typically a metal-based salt such as ferric chloride (FeCl₃) or aluminum sulfate (Al₂(SO₄)₃), to the contaminated water. nih.gov Upon addition, the coagulant hydrolyzes to form positively charged metal hydroxide precipitates, for instance, ferric hydroxide [Fe(OH)₃]. nih.gov The negatively charged arsenate anions adsorb onto these freshly formed flocs. nih.gov A subsequent flocculation stage, often involving slow mixing, promotes the aggregation of these small particles into larger, more easily settleable masses. mdpi.com

The efficiency of arsenate removal via coagulation is significantly higher than that for arsenite [As(III)]. ajrconline.org Consequently, a pre-oxidation step to convert As(III) to As(V) is frequently employed to maximize removal performance. nih.govmdpi.com

Research Findings on Coagulant Performance

Comparative studies have consistently shown that ferric-based coagulants are more effective than aluminum-based coagulants for arsenic removal, particularly at pH levels above 7.5. ajrconline.org Research demonstrates that ferric chloride can achieve arsenate removal efficiencies of up to 95%, whereas aluminum sulfate achieves approximately 80% under similar experimental conditions. scielo.org.mxresearchgate.net

Table 1: Comparative Removal Efficiency of Common Coagulants for Arsenate
CoagulantReported Removal EfficiencyOptimal pH RangeSource
Ferric Chloride (FeCl₃)~95%5.0 - 8.0 mdpi.comscielo.org.mxresearchgate.net
Aluminum Sulfate (Al₂(SO₄)₃)~80%5.0 - 7.0 mdpi.comscielo.org.mxresearchgate.net

Influence of Key Process Parameters

The success of the coagulation-flocculation process is governed by several critical operational parameters. The primary factors that control the removal efficiency are the coagulant concentration, pH, and the concentration of solid particles in the water. scielo.org.mxresearchgate.net

Effect of pH: The pH of the solution is one of the most influential factors. ajrconline.org It dictates both the surface charge of the metal hydroxide flocs and the chemical speciation of the arsenate ions. For arsenate removal with ferric chloride, a lower pH generally results in higher efficiency. mdpi.com In one study, using a constant ferric iron [Fe(III)] dosage of 1 mg/L, the impact of pH on arsenate removal was quantified, demonstrating a significant decrease in efficiency as the pH became more alkaline. ajrconline.org

Table 2: Effect of pH on Arsenate (As(V)) Removal Efficiency Using Ferric Iron (Fe(III)) Coagulant
pH LevelAs(V) Removal Efficiency (%)Source
6.575% ajrconline.org
7.540% ajrconline.org
8.516% ajrconline.org

Optimized Process Conditions: Advanced chemical engineering approaches, such as the use of response surface methodology (RSM), have been employed to identify the ideal operating conditions for maximizing arsenate removal. mdpi.comnih.gov A study investigating the removal of an initial As(V) concentration of 5 mg/L using a combination of ferric chloride coagulant and a polyacrylamide co-coagulant determined the precise parameters needed to achieve 100% removal. mdpi.comnih.gov The findings highlighted that coagulant dosing, mixing speed, and pH were the most significant variables. nih.gov

Table 3: Detailed Research Findings on Optimized Parameters for Complete As(V) Removal
ParameterOptimal ValueSource
Coagulant (FeCl₃) Dosing197.63 ppm mdpi.comnih.gov
Co-coagulant (Polyacrylamide k16) Dosing19.55 ppm mdpi.comnih.gov
pH7.37 mdpi.comnih.gov
Fast Mixing Time1.43 min mdpi.comnih.gov
Fast Mixing Speed286.77 rpm mdpi.comnih.gov

The use of co-coagulants, or flocculants such as polyacrylamide, can enhance the process by forming bridges between the smaller flocs, creating larger and more robust agglomerates that settle more rapidly. mdpi.com This synergy between coagulation and flocculation is a key strategy for achieving high removal efficiencies. mdpi.com

Future Research Directions and Emerging Frontiers in Arsenic V Oxide Dihydrate Chemistry

Investigations at the Nanoscale: Surface Interactions and Engineered Nanomaterials

The behavior of arsenic(V) in the environment is largely governed by its interactions at solid-water interfaces. Future research is increasingly focused on the nanoscale to elucidate the fundamental mechanisms of adsorption, incorporation, and redox transformation. Engineered nanomaterials (ENMs) are at the forefront of this research, not only as model systems to study surface interactions but also as next-generation materials for arsenic remediation. safeworkaustralia.gov.au

A significant area of investigation involves the use of nanoscale zero-valent iron (nZVI) for arsenic sequestration. core.ac.uk Studies have shown that nZVI is effective for removing both arsenate (As(V)) and arsenite (As(III)), with complex intraparticle reactions occurring. core.ac.uk Research using high-resolution X-ray photoelectron spectroscopy (HR-XPS) has revealed stratified distributions of multiple arsenic valence states within the iron nanoparticles, suggesting that oxidation and reduction can happen concurrently in different regions of the particle. core.ac.uk The passivation, or corrosion, of the nZVI surface results in the formation of various iron oxides and oxyhydroxides, which themselves have a high affinity for arsenic(V). acs.org

Another key area is the interaction of arsenic(V) with naturally occurring mineral nanoparticles, such as calcite (CaCO₃). Time-lapse in-situ atomic force microscopy (AFM) has provided direct visual evidence of how arsenate influences the growth and dissolution of calcite surfaces. researchgate.net These studies show that arsenate anions strongly interact with and incorporate into the calcite crystal lattice, a process that is much more pronounced for As(V) than for As(III). researchgate.net This has significant implications for understanding arsenic's fate and transport in calcareous soils and aquifers.

The development of novel ENMs is a major frontier. By controlling properties like particle size, surface charge, and crystalline phase, materials can be designed for enhanced arsenic removal. safeworkaustralia.gov.au For instance, research into various metal oxides has shown that materials with high surface areas and specific surface functionalities are highly effective adsorbents for arsenic(V). diva-portal.org Quantifying the reactive surface sites on ENMs is becoming a refined dose metric for assessing their performance and potential impacts. nih.gov

Table 1: Engineered Nanomaterials and Their Interaction with Arsenic(V) This table is interactive. You can sort and filter the data.

Nanomaterial Interaction Mechanism Key Research Finding Relevant Citation(s)
Nanoscale Zero-Valent Iron (nZVI) Adsorption, Surface Complexation, Redox Reactions Effective for both As(V) and As(III) sequestration; complex intraparticle redox chemistry observed. core.ac.ukacs.org
Calcite (CaCO₃) Nanoparticles Adsorption, Co-precipitation, Lattice Incorporation As(V) strongly interacts with and incorporates into the calcite structure, inhibiting crystal growth. researchgate.net
Iron Oxide Nanoparticles (e.g., Ferrihydrite, Goethite) Surface Adsorption, Complexation High adsorption capacity for arsenate, forming stable inner-sphere bidentate binuclear complexes. diva-portal.orgbioline.org.br
Titanium Dioxide (TiO₂) Nanoparticles Photocatalytic Oxidation, Adsorption Can oxidize As(III) to the less mobile As(V) and subsequently adsorb it. nih.gov
Carbon Nanotubes (CNTs) Adsorption Can be functionalized to increase solubility, biocompatibility, and adsorption capacity for arsenic. safeworkaustralia.gov.aunih.gov

In Situ and Operando Spectroscopic Techniques for Real-Time Monitoring

To truly understand the dynamic processes involving arsenic(V) oxide dihydrate, researchers are moving from traditional ex-situ (post-reaction) analysis to in-situ and operando techniques that monitor reactions in real time and under realistic conditions. These advanced spectroscopic methods provide unprecedented insight into reaction kinetics, transient species, and structural changes at the molecular level. acs.org

Key techniques being employed include:

Attenuated Total Reflection – Fourier Transform Infrared (ATR-FTIR) Spectroscopy : This surface-sensitive technique allows for the in-situ study of adsorption processes from an aqueous solution. It has been successfully used to monitor the adsorption of arsenate onto iron oxides like ferrihydrite in a flow-through system. diva-portal.org By analyzing vibrational bands, researchers can identify the specific types of surface complexes formed (e.g., monodentate vs. bidentate) and how their stability is affected by changing environmental conditions like pH. diva-portal.orgbioline.org.br

X-ray Absorption Spectroscopy (XAS) : XAS, including both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful tool for determining the oxidation state and local coordination environment of arsenic. In-situ XAS experiments have been crucial in tracking the redox transformations of arsenic upon interaction with surfaces like nZVI, revealing the pathways from initial adsorption to reduction and diffusion into the nanoparticle core. acs.org

Atomic Force Microscopy (AFM) : In-situ AFM provides real-time, nanoscale imaging of surfaces immersed in a solution. It has been used to visualize the morphological evolution of calcite crystal surfaces during growth and dissolution in the presence of arsenic(V), directly revealing the mechanisms of surface poisoning and incorporation. researchgate.net

The integration of these techniques provides a more complete picture of arsenic's behavior. For example, combining spectroscopic identification from FTIR or XAS with the morphological data from AFM can link molecular-level changes to macroscopic phenomena, a critical step for developing accurate environmental models.

Integration of Advanced Computational Methods with Experimental Studies for Predictive Modeling

The complexity of arsenic's chemistry necessitates the use of advanced computational methods to complement experimental findings. The integration of computational modeling with empirical data is a rapidly emerging frontier that enables predictive understanding of arsenic(V) behavior from the electronic to the macroscopic scale. mdpi.com

Quantum chemical modeling, for instance, allows for the simulation of spectroscopic data, such as XANES spectra. geochemicalperspectivesletters.org This is invaluable for interpreting experimental results, especially when reference compounds are unavailable, helping to definitively identify the oxidation state and chemical bonding of arsenic incorporated into complex mineral structures. geochemicalperspectivesletters.org Thermodynamic modeling is another critical tool, used to predict the partitioning of arsenic between fluids and minerals under various geological conditions, such as changes in temperature, pressure, and chemical composition. geochemicalperspectivesletters.org

At a larger scale, predictive modeling is being used to forecast the regional distribution of arsenic contamination in groundwater. pageplace.de These models integrate geological data, hydrological parameters, and chemical reaction networks to identify areas at high risk.

The future of this field lies in the increasing use of artificial intelligence (AI) and machine learning (ML). researchgate.net These data-driven approaches can analyze vast and complex datasets from both experimental and computational studies to identify patterns and relationships that are not immediately obvious. For example, ML algorithms can be trained to predict the adsorption capacity of new, untested nanomaterials based on their physicochemical properties, accelerating the discovery of more effective remediation agents and supporting a "safe-by-design" approach to nanomaterial development. nih.govmdpi.com

Sustainable Synthesis and Valorization of Arsenic(V) Compounds in a Circular Economy Framework

Given the toxicity of arsenic, the concepts of sustainable synthesis and valorization are primarily focused on waste management and remediation within a circular economy (CE) framework. mdpi.comacademie-sciences.fr The goal is not to create new arsenic products, but to transform hazardous arsenic-containing waste streams into stable, non-hazardous forms, effectively removing them from the biosphere and "closing the loop."

A key research direction is the immobilization of arsenic(V) within durable matrices created from industrial byproducts. For example, studies have demonstrated the successful sequestration of arsenic(V) in geopolymers synthesized from fly ash and mine tailings. mdpi-res.com Geopolymerization is a low-energy process that converts aluminosilicate-rich wastes into a solid, stable, glass-like material. By incorporating arsenic-laden waste into the geopolymer formulation, the arsenic becomes chemically bound within the matrix, significantly reducing its leachability and environmental risk. This process represents a form of valorization, as it transforms two waste streams (e.g., fly ash and arsenic-contaminated sludge) into a single, stable, and potentially useful product, such as a construction material for non-critical applications.

This approach aligns with the principles of green chemistry and the circular economy by:

Reducing Waste : It utilizes industrial byproducts that would otherwise be destined for landfills. mdpi.com

Conserving Resources : It creates value from waste materials, reducing the need for virgin resources. preprints.org

Preventing Pollution : It permanently immobilizes a toxic element, preventing its release into the environment. frontiersin.org

Future research will focus on optimizing these processes for different types of arsenic-containing wastes, assessing the long-term stability of the resulting materials under various environmental conditions, and scaling up the technology for industrial application.

Interdisciplinary Research Synergies between Geochemistry, Material Science, and Environmental Engineering

Addressing the global challenge of arsenic contamination requires a deeply integrated, interdisciplinary approach. The synergies between geochemistry, material science, and environmental engineering are essential for moving from fundamental discovery to practical, sustainable solutions. researchgate.netroutledge.com

The roles of each discipline are complementary:

Geochemistry : Geochemists study the sources, distribution, and transport of arsenic in the natural environment. nih.govresearchgate.net They investigate how arsenic is mobilized from rocks and minerals into groundwater and how it speciates and interacts with natural sediments. researchgate.net This fundamental knowledge is crucial for predicting contamination hotspots and understanding the natural processes that control arsenic's fate.

Material Science : Material scientists design and synthesize novel materials with tailored properties for specific applications. In the context of arsenic, this involves creating advanced adsorbents, catalysts, and membranes for its removal from water. safeworkaustralia.gov.au Research on nanoscale materials, surface functionalization, and the creation of stable waste forms (like geopolymers) falls squarely within this domain. nih.govmdpi-res.com

Environmental Engineering : Environmental engineers apply scientific principles to design and implement practical solutions to environmental problems. They take the fundamental knowledge from geochemistry and the novel materials from material science to develop, scale up, and optimize water treatment technologies and remediation strategies for contaminated sites. mdpi.com

A prime example of this synergy is the study of arsenic interactions with iron oxide nanoparticles. Geochemists identify iron oxides as key natural sinks for arsenic in soils and sediments. diva-portal.org Material scientists then work to synthesize iron oxide nanoparticles with optimized properties (e.g., high surface area) to enhance this natural process. diva-portal.org Finally, environmental engineers design and build reactor systems and filtration units that use these engineered nanoparticles for large-scale water purification. This collaborative cycle—from natural observation to material design to engineered application—is the future of arsenic research and remediation.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of arsenic(+5)oxide dihydrate in synthesized samples?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • X-ray diffraction (XRD) to verify crystal structure against reference data .
  • Raman spectroscopy to identify characteristic As-O vibrational bands.
  • Thermogravimetric analysis (TGA) to confirm hydration state by measuring mass loss upon dehydration .
  • For purity, employ inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace impurities like arsenic trioxide or heavy metals .

Q. What are the standard protocols for synthesizing this compound under laboratory conditions?

  • Methodological Answer :

  • Oxidative Hydration Method : React arsenic trioxide with hydrogen peroxide in acidic aqueous media (e.g., HNO₃), followed by controlled evaporation to crystallize the dihydrate. Monitor pH and temperature to avoid over-oxidation .
  • Quality Control : Validate intermediate steps using pH titration and redox potentiometry to ensure stoichiometric conversion .

Q. Which analytical techniques are most reliable for quantifying arsenic speciation in environmental samples containing this compound?

  • Methodological Answer :

  • High-performance liquid chromatography coupled with ICP-MS (HPLC-ICP-MS) for speciation analysis .
  • Synchrotron-based X-ray absorption near-edge structure (XANES) to distinguish As(V) oxide hydrates from other arsenic species in soil or water matrices .

Advanced Research Questions

Q. How should researchers address contradictions in toxicity data between in vitro and in vivo studies of this compound?

  • Methodological Answer :

  • Mechanistic Reconciliation : Cross-validate results using transcriptomic profiling (e.g., RNA-seq) to identify conserved pathways across models .
  • Dosage Calibration : Account for bioavailability differences by standardizing exposure metrics (e.g., dissolved As(V) concentration vs. particulate form) .
  • Meta-Analysis : Apply Bayesian statistical models to integrate disparate datasets and identify confounding variables (e.g., pH, organic matter) .

Q. What experimental designs optimize the study of this compound’s redox behavior in geochemical systems?

  • Methodological Answer :

  • Redox Gradient Experiments : Simulate natural environments using chemostats with controlled O₂ and Eh levels. Monitor As(V)/As(III) ratios via cyclic voltammetry .
  • Isotopic Tracers : Use ⁷³Ge-doped systems (as a geochemical analog) to track adsorption-desorption kinetics on mineral surfaces .

Q. How can computational modeling improve predictions of this compound’s stability in engineered waste forms?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate binding energies of As-O-H₂O clusters to predict hydration/dehydration thresholds .
  • Geochemical Modeling : Use PHREEQC or Geochemist’s Workbench to simulate long-term leaching behavior under repository conditions (e.g., high ionic strength, radiation) .

Data Management and Reproducibility

Q. What strategies ensure reproducibility in studies involving this compound’s synthesis and characterization?

  • Methodological Answer :

  • Detailed Metadata : Document reaction conditions (e.g., humidity, stirring rate) in machine-readable formats .
  • Open Data Repositories : Archive raw spectra, XRD patterns, and ICP-MS datasets in platforms like Zenodo or Figshare .
  • Interlaboratory Comparisons : Participate in round-robin trials to validate protocols for As speciation .

Tables for Critical Parameters

Analytical Technique Key Parameters Detection Limit Reference
XRD2θ range: 5°–80°, Cu-Kα radiation1 wt% impurity
HPLC-ICP-MSMobile phase: 20 mM NH₄H₂PO₄ (pH 3.0)0.1 µg/L As species
Synchrotron XANESEnergy range: 11,850–11,890 eV5 ppm As
Synthesis Condition Optimal Range Impact on Yield
H₂O₂ concentration10–15% (w/w)>90% conversion
Reaction pH2.0–3.0 (HNO₃-mediated)Minimizes side products

Key Considerations for Advanced Studies

  • Ethical and Safety Protocols : Adhere to OSHA guidelines for handling arsenic compounds (e.g., fume hoods, waste neutralization) .
  • Interdisciplinary Collaboration : Partner with toxicologists and geochemists to contextualize findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.